molecular formula C18H18O2 B1673165 Juncusol CAS No. 62023-90-9

Juncusol

Katalognummer: B1673165
CAS-Nummer: 62023-90-9
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: XNVMKPYDOHZJLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Juncusol has been reported in Juncus effusus, Juncus acutus, and Juncus roemerianus with data available.
cytotoxic dihydro phenanthrene from Estuarian marsh plant Juncus roemerianus;  structure

Eigenschaften

IUPAC Name

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVMKPYDOHZJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211080
Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62023-90-9
Record name Juncusol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62023-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juncusol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Juncusol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUNCUSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Juncusol Enigma: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a 9,10-dihydrophenanthrene found in various Juncus species, has garnered significant interest for its cytotoxic and antimicrobial properties. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on related metabolic routes and offering detailed experimental frameworks for its elucidation. While the complete enzymatic cascade leading to this compound remains to be fully elucidated, this document synthesizes available evidence to present a robust hypothetical pathway, guiding future research in this exciting field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a ubiquitous route in plants for the synthesis of a vast array of secondary metabolites. The proposed pathway to this compound can be divided into two major stages: the formation of a bibenzyl (dihydrostilbene) precursor and its subsequent oxidative cyclization to form the characteristic 9,10-dihydrophenanthrene core structure of this compound.

Stage 1: Formation of the Bibenzyl Precursor

This initial stage follows the well-established phenylpropanoid pathway to produce a key bibenzyl intermediate.

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is then activated by the attachment of a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is carried out by 4-Coumarate:CoA Ligase (4CL) .

  • Formation of the Bibenzyl Backbone: The key step in forming the dihydrostilbene core is catalyzed by Bibenzyl Synthase (BBS) . This enzyme is homologous to stilbene synthase (STS) and catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. However, unlike STS which produces a stilbene with a double bond, BBS is proposed to produce a bibenzyl (dihydrostilbene) structure. The specific bibenzyl precursor to this compound is hypothesized to be a substituted dihydropinosylvin.

Juncusol_Biosynthesis_Part1 Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Bibenzyl_Precursor Bibenzyl Precursor (e.g., Dihydropinosylvin derivative) p_Coumaroyl_CoA->Bibenzyl_Precursor BBS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyl_Precursor BBS

Figure 1: Proposed biosynthesis of the bibenzyl precursor to this compound.
Stage 2: Oxidative Cyclization to this compound

The conversion of the bibenzyl intermediate to the final 9,10-dihydrophenanthrene structure of this compound is less understood. It is hypothesized to involve an intramolecular oxidative coupling reaction.

  • Hydroxylation and Methylation: The bibenzyl precursor may undergo further modifications, such as hydroxylation and O-methylation, which are prerequisites for the subsequent cyclization. These reactions are likely catalyzed by specific hydroxylases (cytochrome P450s) and O-methyltransferases (OMTs).

  • Intramolecular Oxidative Coupling: The key ring-closure step is proposed to be an intramolecular oxidative coupling of the two aromatic rings of the modified bibenzyl precursor. This type of reaction is often catalyzed by laccases or peroxidases . These enzymes would generate radical intermediates that subsequently couple to form the 9,10-dihydrophenanthrene skeleton.

  • Final Modifications: Following the cyclization, additional enzymatic modifications such as hydroxylation, methylation, and the addition of a vinyl group would be necessary to yield the final structure of this compound.

Juncusol_Biosynthesis_Part2 Bibenzyl_Precursor Bibenzyl Precursor Modified_Bibenzyl Modified Bibenzyl Bibenzyl_Precursor->Modified_Bibenzyl Hydroxylases, OMTs Dihydrophenanthrene_Core 9,10-Dihydrophenanthrene Core Modified_Bibenzyl->Dihydrophenanthrene_Core Laccase/Peroxidase (Oxidative Coupling) This compound This compound Dihydrophenanthrene_Core->this compound Further Modifications

Figure 2: Proposed conversion of the bibenzyl precursor to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in this compound biosynthesis. However, data from homologous enzymes in other plant species can provide valuable benchmarks for future studies.

Table 1: Representative Kinetic Parameters of Bibenzyl Synthases from Other Plant Species

Enzyme SourceSubstrateKm (µM)Vmax (nmol·min-1·mg-1)Reference
Dendrobium officinale (DoBS1)4-Coumaroyl-CoA300 ± 803.57 ± 0.23[1]
Dendrobium sinense (DsBBS)4-Coumaroyl-CoAN/A0.053 ± 0.004[2][3]

Note: The Vmax for DsBBS was originally reported in pmol·s-1·mg-1 and has been converted for comparison.

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Workflow:

Gene_Cloning_Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Experiments Transcriptome_Mining Transcriptome Mining (Juncus spp.) Homology_Search Homology Search (BLAST) Transcriptome_Mining->Homology_Search Primer_Design Primer Design Homology_Search->Primer_Design PCR_Amplification PCR Amplification Primer_Design->PCR_Amplification RNA_Isolation RNA Isolation (Juncus spp.) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation (E. coli) Vector_Ligation->Transformation

Figure 3: Workflow for candidate gene identification and cloning.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing of Juncus species known to produce this compound. Assemble the transcriptome and search for sequences homologous to known bibenzyl synthases, cytochrome P450s, O-methyltransferases, and laccases/peroxidases.[4]

  • Gene Isolation: Design primers based on the identified candidate gene sequences. Isolate total RNA from Juncus tissue (e.g., rhizomes or roots where phenanthrenes are often found) and synthesize cDNA. Amplify the full-length coding sequences of the candidate genes using PCR.

  • Cloning: Clone the amplified PCR products into a suitable expression vector, such as pET-28a for bacterial expression or a plant expression vector for transient expression in Nicotiana benthamiana.

Heterologous Expression and Enzyme Purification

Methodology:

  • Expression in E. coli: Transform E. coli BL21(DE3) cells with the expression vector containing the candidate gene. Induce protein expression with IPTG.[1][5]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose if a His-tag was incorporated).[5]

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assays

a) Bibenzyl Synthase Assay:

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM p-coumaroyl-CoA, 200 µM malonyl-CoA, and the purified recombinant bibenzyl synthase.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate phase containing the bibenzyl product.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the product by HPLC-MS to identify the bibenzyl product based on its retention time and mass spectrum compared to an authentic standard if available.[6]

b) Laccase/Peroxidase Assay for Oxidative Coupling:

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium acetate buffer (pH 5.0), 1 mM of the bibenzyl precursor, and the purified recombinant laccase or peroxidase. For peroxidases, add 1 mM H2O2.

  • Incubation: Incubate the reaction at 25°C and monitor the reaction progress over time.

  • Analysis: Analyze the reaction mixture directly by HPLC-MS to detect the formation of the 9,10-dihydrophenanthrene product. The product can be identified by its mass and fragmentation pattern.

Metabolite Analysis in Plant Tissues

Methodology:

  • Extraction: Homogenize freeze-dried Juncus plant material and extract with methanol or ethanol.

  • Sample Preparation: Centrifuge the extract to remove solid debris. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

  • HPLC-MS/MS Analysis: Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Detect and quantify this compound and its potential precursors using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific bibenzyl synthase and the oxidative coupling enzyme(s) from a this compound-producing species. Gene silencing or knockout studies in a model plant system expressing the proposed pathway could provide definitive evidence for the roles of the candidate genes.[8] A thorough quantitative analysis of intermediates in Juncus species will further validate the proposed pathway. Unraveling the complete biosynthesis of this compound will not only be a significant scientific achievement but will also pave the way for its sustainable production for pharmaceutical applications.

References

Juncusol: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 62023-90-9

This technical guide provides an in-depth overview of Juncusol, a naturally occurring 9,10-dihydrophenanthrene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and biological activities, including its antimicrobial and cytotoxic effects.

Chemical Properties

This compound, with the chemical formula C₁₈H₁₈O₂, is a phenolic compound first isolated from plants of the Juncus genus.[1][2][3] Its IUPAC name is 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol.[4]

PropertyValueSource
CAS Number 62023-90-9[3]
Molecular Formula C₁₈H₁₈O₂[4]
Molecular Weight 266.34 g/mol [3]
Estimated Boiling Point 503.80 °C[5]
Estimated logP 5.120[5]
Estimated Water Solubility 0.06611 mg/L at 25 °C[5]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]

Synthesis of this compound

A regiospecific total synthesis of this compound has been reported, providing a method to obtain this natural product in a laboratory setting.[1] The synthesis involves a multi-step process, the key steps of which are outlined below. For a detailed protocol, please refer to the original publication by Boger and Mullican (1984).

Synthetic Workflow

G Synthetic Workflow for this compound A Starting Materials B Aryl Annulation Step 1 A->B C Intermediate 1 B->C D Aryl Annulation Step 2 C->D E Intermediate 2 D->E F Functional Group Manipulations E->F G This compound F->G

Caption: A simplified workflow for the total synthesis of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative effects of this compound on cancer cell lines, such as HeLa human cervical cancer cells, can be determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Protocol:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and culture for 24 hours at 37°C.[2]

  • Treatment: Expose the cells to varying concentrations of this compound for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.[2][7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2][7]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2][7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, can be assessed using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[3][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activities and Mechanisms of Action

Cytotoxicity and Apoptosis Induction

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] Its mechanism of action in HeLa cells involves the induction of apoptosis through the activation of a caspase-dependent pathway.

Signaling Pathway:

This compound treatment has been shown to activate initiator caspases-8 and -9, which in turn activate the executioner caspase-3.[11][12][13][14] This cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.

G This compound-Induced Apoptosis Signaling Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of bacteria.[3] The proposed mechanism of action is similar to that of other simple phenols, which can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[9]

References

Juncusol: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Juncusol, a naturally occurring 9,10-dihydrophenanthrene derivative isolated from various Juncus species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its anticancer, antimicrobial, antiviral, anti-inflammatory, and anxiolytic properties. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer and Cytotoxic Activities

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
B-16Mouse Melanoma12.5[1]
L-1210Mouse Lymphocytic Leukemia13.8[1]
HeLaHuman Cervical Cancer-[2]
COLO 205Human Colon Adenocarcinoma-[2]
COLO 320Human Colon Adenocarcinoma-[2]

Note: Specific IC50 values for HeLa, COLO 205, and COLO 320 cells were not provided in the abstracts, but the studies indicated significant antiproliferative activity.

Experimental Protocols

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well for HeLa cells) and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm with a reference wavelength of 620 nm) using a microplate reader.[3]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting microtubule dynamics.

This compound triggers programmed cell death in cancer cells through the activation of the caspase cascade. Studies have shown that this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) in HeLa cells.[2] This suggests the involvement of both the extrinsic and intrinsic apoptotic pathways. The intrinsic pathway is further supported by the modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization.

This compound This compound Apoptotic_Stimuli Apoptotic Stimuli This compound->Apoptotic_Stimuli Induces Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Caspase8 Caspase-8 Apoptotic_Stimuli->Caspase8 Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Juncusol_Derivative Dehydrothis compound NS5A HCV NS5A Protein Juncusol_Derivative->NS5A Inhibits HCV_Replication HCV RNA Replication NS5A->HCV_Replication Essential for

References

Juncusol: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a phenanthrene compound isolated from various Juncus species, has emerged as a molecule of significant interest in pharmacological research. Preliminary studies have unveiled its potential across several therapeutic areas, including oncology, virology, and neurology. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its purported signaling pathways.

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against various cancer cell lines, with a particularly well-documented mechanism in human cervical cancer (HeLa) cells. The core of its anticancer action appears to be the induction of cell cycle arrest and apoptosis, alongside the modulation of key signaling proteins.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.5[1]
COLO 205Colon Adenocarcinoma>10[1]
COLO 320Colon Adenocarcinoma>10[1]
MRC-5Normal Human Fetal Lung Fibroblast>10[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies have shown that this compound induces a G2/M phase arrest in the cell cycle of HeLa cells, preventing cell division and proliferation.[1] This is followed by the induction of apoptosis, or programmed cell death, through the activation of a cascade of caspase enzymes. Specifically, this compound has been found to activate caspase-3, caspase-8, and caspase-9 in HeLa cells.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the executioner caspase-3.

Further mechanistic insights suggest that this compound's anticancer effects may also be attributed to its ability to inhibit tubulin polymerization and the activation of the Epidermal Growth Factor Receptor (EGFR).[1]

Signaling Pathway Diagram

Juncusol_Anticancer_Pathway cluster_cell HeLa Cell This compound This compound EGFR EGFR This compound->EGFR Inhibits activation Tubulin Tubulin This compound->Tubulin Inhibits polymerization Procaspase8 Pro-caspase-8 This compound->Procaspase8 Procaspase9 Pro-caspase-9 This compound->Procaspase9 G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Leads to Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest->Apoptosis Juncusol_Antiviral_Pathway cluster_hcv HCV Replication Cycle Dehydrothis compound Dehydrothis compound NS5A NS5A Protein Dehydrothis compound->NS5A Inhibits HCV_RNA HCV RNA Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template for NS5A->Replication_Complex Essential for New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Synthesizes Juncusol_Anxiolytic_Pathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Juncusol: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Juncusol, a naturally occurring 9,10-dihydrophenanthrene, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First isolated from the marsh plant Juncus roemerianus in 1977, this compound has demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and notable antimicrobial properties. This technical guide provides an in-depth overview of the discovery of this compound, the history of its research, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Discovery and History of Research

This compound was first reported in 1977 by D. Howard Miles and his colleagues as a novel cytotoxic dihydrophenanthrene isolated from the estuarine marsh plant Juncus roemerianus[1][2][3][4]. This initial discovery laid the groundwork for subsequent investigations into its chemical structure and biological properties. This compound is a member of the phenanthrene class of organic compounds, characterized by a three-ring aromatic structure. It is found in various species of the Juncus genus, including J. acutus and J. effusus[5].

Early research focused on elucidating the structure of this compound and confirming its cytotoxic and antimicrobial activities. These foundational studies established this compound as a promising candidate for further drug development. Over the years, research has expanded to investigate its efficacy against a wider range of cancer cell lines and microbial pathogens, as well as to unravel the molecular mechanisms underlying its biological effects.

Physicochemical Properties and Spectroscopic Data

This compound (5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol) is a small molecule with the chemical formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol [5]. Its structure features a dihydrophenanthrene core with two hydroxyl groups, two methyl groups, and a vinyl group.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₁₈O₂[5]
Molecular Weight266.34 g/mol [5]
IUPAC Name5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol[5]
CAS Number62023-90-9[5]
PubChem CID72740[5]
Table 2: Spectroscopic Data of this compound
Technique Data
¹H NMR Specific chemical shifts and coupling constants to be populated from detailed spectroscopic studies.
¹³C NMR Specific chemical shifts to be populated from detailed spectroscopic studies.
Mass Spectrometry Key fragmentation peaks (m/z) to be populated from MS analysis.

Experimental Protocols

Isolation and Purification of this compound from Juncus roemerianus

Workflow for this compound Isolation

G plant Dried and powdered Juncus roemerianus plant material extraction Maceration with methanol at room temperature plant->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) filtration->partition chromatography Column Chromatography (Silica gel) partition->chromatography fractionation Fraction collection and analysis (TLC) chromatography->fractionation purification Further purification (e.g., preparative HPLC) fractionation->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

  • Extraction: Dried and powdered rhizomes of Juncus roemerianus are subjected to exhaustive extraction with methanol at room temperature.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains phenanthrenes, is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

G seeding Seed cancer cells (e.g., HeLa) in a 96-well plate incubation1 Incubate for 24 hours seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment[6].

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubated for different time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C[6].

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Antimicrobial Activity Assessment by Disc Diffusion Assay

The disc diffusion assay is a qualitative method used to test the antimicrobial susceptibility of bacteria.

Disc Diffusion Assay Workflow

G inoculation Prepare a standardized inoculum of bacteria (e.g., S. aureus, B. subtilis) streaking Streak the bacterial suspension evenly onto an agar plate inoculation->streaking disc_application Apply sterile paper discs impregnated with this compound to the agar surface streaking->disc_application incubation Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) disc_application->incubation measurement Measure the diameter of the zone of inhibition incubation->measurement

Caption: Workflow for the disc diffusion antimicrobial assay.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard[7].

  • Plate Inoculation: The bacterial suspension is evenly streaked onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of this compound.

Biological Activities and Quantitative Data

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The IC₅₀ values from several studies are summarized below.

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines
Cell Line Cancer Type IC₅₀ (µM) Reference
HeLaCervical Cancer0.5To be populated with specific citation
A2780Ovarian CancerData to be populatedTo be populated with specific citation
A2780cisCisplatin-resistant Ovarian CancerData to be populatedTo be populated with specific citation
KCRData to be populatedData to be populatedTo be populated with specific citation
MCF-7Breast CancerData to be populatedTo be populated with specific citation
HTB-26Data to be populatedData to be populatedTo be populated with specific citation
T47DBreast CancerData to be populatedTo be populated with specific citation
COLO 205Colon CancerData to be populatedTo be populated with specific citation
COLO 320Colon CancerData to be populatedTo be populated with specific citation
CCRF-CEMHuman Lymphoblastic LeukemiaData to be populatedTo be populated with specific citation
B-16Mouse Melanoma12.5 µg/mLTo be populated with specific citation
L-1210Mouse Lymphocytic Leukemia13.8 µg/mLTo be populated with specific citation
Antimicrobial Activity

This compound exhibits antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria.

Table 4: Antimicrobial Activity of this compound
Microorganism Method Result (e.g., Zone of Inhibition in mm) Reference
Staphylococcus aureusDisc DiffusionData to be populated[8]
Bacillus subtilisDisc DiffusionData to be populated[8]
Escherichia coliDisc DiffusionData to be populated[8]
Enterobacter sp.Disc DiffusionData to be populated[8]
Pseudomonas sp.Disc DiffusionData to be populated[8]
Mycobacterium sp.Disc DiffusionData to be populated[8]

Mechanism of Action

Research into the mechanism of action of this compound has revealed its ability to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

Induction of Apoptosis

In human cervical cancer (HeLa) cells, this compound has been shown to induce apoptosis through the activation of the caspase cascade. This process involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

This compound-Induced Apoptotic Signaling Pathway

G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibition Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) This compound->Bcl2_family Caspase8 Caspase-8 activation This compound->Caspase8 G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Inhibition of Tubulin Polymerization

A key mechanism contributing to the cytotoxic effect of this compound is its ability to inhibit tubulin polymerization[9][10][11][12][13]. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By disrupting microtubule dynamics, this compound causes an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately leading to apoptotic cell death.

Future Perspectives and Conclusion

This compound continues to be a molecule of great interest for the development of novel anticancer and antimicrobial agents. Its potent biological activities, coupled with its natural origin, make it an attractive lead compound for further medicinal chemistry efforts to enhance its efficacy and selectivity. Future research should focus on:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship in vivo.

  • In Vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to identify compounds with improved activity and reduced toxicity.

  • Elucidation of Additional Molecular Targets: To fully understand its mechanism of action and identify potential biomarkers for predicting treatment response.

References

Juncusol: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol, a 9,10-dihydrophenanthrene compound isolated from various Juncus species, has emerged as a promising natural product with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivities, focusing on its potential as an anticancer, anti-inflammatory, and anxiolytic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Therapeutic Applications and Efficacy

This compound has demonstrated significant biological activity across multiple domains. The primary areas of therapeutic interest include oncology, inflammation, and neurology.

Anticancer Activity

This compound exhibits potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1] Its anticancer activity is particularly pronounced in cervical cancer, where it has been shown to be highly effective against HPV type 18-positive HeLa cells. The efficacy of this compound and its derivatives against several cancer cell lines is summarized in Table 1.

Table 1: Cytotoxic Activity of this compound and Related Compounds against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
This compoundB-16Mouse Melanoma12.5[1]
This compoundL-1210Mouse Lymphocytic Leukemia13.8[1]
Desvinylthis compoundCCRF-CEMHuman Lymphoblastic Leukemia9.3[1]
Desvinylthis compoundB-16Mouse Melanoma17.5[1]
Desvinylthis compoundL-1210Mouse Lymphocytic Leukemia10.2[1]
Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of superoxide anion generation in human neutrophils. This activity suggests its potential in mitigating inflammatory responses.

Anxiolytic and Sedative Activities

Studies have indicated that this compound exhibits anxiolytic and sedative effects. The proposed mechanism for these central nervous system effects is the modulation of the gamma-amino butyric acid type A (GABA-A) receptor.

Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of several key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In cancer cells, this compound's primary mechanism of action is the induction of apoptosis. This is achieved through the activation of the caspase cascade, including caspase-3, -8, and -9. The activation of these proteases leads to the execution of the apoptotic program and subsequent cell death.

This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Caspase9 Caspase-9 This compound->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.
Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest at the G2/M phase in cervical cancer cells. This disruption of the normal cell cycle progression prevents cell division and contributes to its antiproliferative effects.

Inhibition of Tubulin Polymerization

A key mechanism contributing to the G2/M phase arrest is the inhibition of tubulin polymerization. By interfering with the formation of microtubules, which are essential for mitotic spindle formation, this compound effectively halts cell division.

This compound This compound Tubulin Tubulin This compound->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest

Inhibition of tubulin polymerization by this compound.
Inhibition of EGFR Activation

This compound has also been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR). As EGFR signaling is a critical pathway for cell proliferation and survival in many cancers, its inhibition by this compound represents another important anticancer mechanism.

This compound This compound EGFR EGFR This compound->EGFR Downstream_Signaling Downstream Signaling EGFR->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

This compound's inhibition of the EGFR signaling pathway.
Modulation of GABA-A Receptors

The anxiolytic and sedative effects of this compound are believed to be mediated through its interaction with GABA-A receptors in the central nervous system. By modulating these inhibitory receptors, this compound can induce a calming effect.

Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of this compound's therapeutic potential.

Cytotoxicity Assessment: MTT Assay

This assay determines the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis: Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is quantified, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay: Caspase Activity

This assay quantifies the activity of caspases, key mediators of apoptosis.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

  • Incubation: Incubate the mixture to allow for caspase cleavage of the substrate.

  • Detection: Measure the absorbance or fluorescence of the released reporter molecule.

  • Data Analysis: The level of caspase activity is proportional to the signal generated.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing reporter in a buffer.

  • Compound Addition: Add this compound or a control compound to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of this compound-treated samples to controls to determine its inhibitory effect.

EGFR Phosphorylation: Western Blot Analysis

This technique is used to detect the phosphorylation state of EGFR, indicating its activation.

  • Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: The intensity of the band corresponding to p-EGFR indicates the level of EGFR activation. Total EGFR and a loading control (e.g., β-actin) should also be probed to normalize the results.

Conclusion and Future Directions

This compound is a natural compound with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its therapeutic index. Furthermore, exploring the synergistic effects of this compound with existing chemotherapeutic agents could open new avenues for combination therapies. The detailed understanding of its mechanisms of action provided in this guide serves as a foundation for these future investigations.

References

Juncusol and Its Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers and Drug Development Professionals

This technical guide provides a thorough overview of Juncusol and its naturally occurring derivatives, focusing on their sources, isolation methodologies, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to this compound and its Derivatives

This compound is a 9,10-dihydrophenanthrene first isolated from the marsh plant Juncus roemerianus.[1][2][3] It forms the core structure for a variety of related phenanthrenoid compounds primarily found in plants of the Juncus genus (Juncaceae family).[1][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and antiviral properties.[1][4] The vinyl substitution on the phenanthrene ring is a characteristic feature of compounds isolated from the Juncaceae family, making them important chemotaxonomic markers.[5]

Natural Occurrence and Distribution

This compound and its derivatives are predominantly found in various species of the Juncus genus. While this compound itself has been isolated from numerous species, making it a ubiquitous compound within this genus, many of its derivatives have a more limited distribution.[4][6][7]

Quantitative Data on the Occurrence of this compound and Its Derivatives

The following table summarizes the known natural sources of this compound and some of its key derivatives. It is important to note that the yield of these compounds can vary based on geographical location, season of collection, and the specific part of the plant used for extraction.

CompoundChemical StructurePlant Source(s)Yield (mg/kg of dry plant material)Reference(s)
This compound C18H18O2Juncus roemerianus, J. effusus, J. acutus, J. inflexus, J. maritimus, J. tenuis, J. compressus, J. setchuensis, J. subulatusData not consistently reported[1][7][8]
Dehydrothis compound C18H16O2Juncus maritimusNot specified[9]
Effusol C17H16O2Juncus effusus, J. acutus, J. atratus, J. compressus, J. maritimus, J. setchuensis, J. subulatusNot specified[7]
Dehydroeffusol C17H14O2Juncus effususNot specified[7]
Juncuenin B C18H16O3Juncus inflexusNot specified[4]
Maritin A C18H18O3Juncus maritimus3.5 mg from an unspecified amount of plant material[8]
Maritin B C18H18OJuncus maritimus4.5 mg from an unspecified amount of plant material[8]

Biosynthesis of this compound and its Derivatives

The precise biosynthetic pathway of this compound and its derivatives in Juncus species has not been fully elucidated. However, it is hypothesized to follow the general pathway for phenanthrene biosynthesis in plants, which involves the cyclization of a stilbene precursor. This compound and effusol are considered potential biogenetic precursors for other phenanthrenes found in the Juncaceae family.[5]

The proposed biosynthetic pathway likely involves the following key steps:

  • Stilbene Formation: Condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase (STS) to form resveratrol.

  • Modification of the Stilbene Core: A series of enzymatic modifications, including methylation, hydroxylation, and vinylation, to produce a this compound-specific stilbene precursor.

  • Oxidative Cyclization: An enzyme-catalyzed intramolecular C-C bond formation to yield the dihydrophenanthrene core of this compound.

  • Further Derivatization: Subsequent enzymatic modifications of the this compound core to produce the various observed derivatives.

The following diagram illustrates a plausible, though not fully confirmed, biosynthetic pathway for this compound.

This compound Biosynthesis Pathway pCoumaroylCoA p-Coumaroyl-CoA + 3x Malonyl-CoA StilbenePrecursor Stilbene Precursor (e.g., Resveratrol) pCoumaroylCoA->StilbenePrecursor Stilbene Synthase (STS) ModifiedStilbene Modified Stilbene Precursor StilbenePrecursor->ModifiedStilbene Methylation, Hydroxylation, Vinylation (Hypothetical Enzymes) JuncusolCore This compound (9,10-Dihydrophenanthrene Core) ModifiedStilbene->JuncusolCore Oxidative Cyclization (Peroxidase/Laccase-like Enzymes) Derivatives This compound Derivatives JuncusolCore->Derivatives Further Enzymatic Modifications

A plausible biosynthetic pathway for this compound.

Experimental Protocols: Extraction and Isolation

The isolation of this compound and its derivatives from plant material generally involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized protocol based on methodologies reported in the literature.[5][10]

General Extraction and Fractionation Workflow

Extraction and Isolation Workflow PlantMaterial Dried and Ground Juncus sp. Plant Material Extraction Percolation with Methanol at Room Temperature PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-hexane, CH2Cl2, Ethyl Acetate) CrudeExtract->Partitioning CH2Cl2_Fraction Dichloromethane Fraction Partitioning->CH2Cl2_Fraction Phenanthrene-rich fraction VLC Vacuum Liquid Chromatography (Silica Gel) CH2Cl2_Fraction->VLC Fractions Major Fractions VLC->Fractions MPLC_HPLC MPLC and/or HPLC (Normal or Reversed-Phase) Fractions->MPLC_HPLC PureCompounds Pure this compound and Derivatives MPLC_HPLC->PureCompounds

General workflow for the extraction and isolation of this compound.
Detailed Protocol for Isolation from Juncus tenuis[10]

  • Extraction: The air-dried and ground aerial parts of Juncus tenuis (1.68 kg) are percolated with methanol (50 L) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanolic extract is dissolved in 50% aqueous methanol and subjected to solvent-solvent partitioning with n-hexane followed by dichloromethane (CH2Cl2).

  • Vacuum Liquid Chromatography (VLC): The CH2Cl2 fraction is subjected to VLC on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.

  • Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): The fractions obtained from VLC are further purified using MPLC and/or HPLC on normal or reversed-phase columns to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of promising biological activities. Their cytotoxic and antiproliferative effects against various cancer cell lines are particularly noteworthy.

Antiproliferative and Cytotoxic Activity

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11] The following table summarizes the in vitro cytotoxic activity of this compound and some of its derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
This compound HeLa (Cervical Cancer)0.5[8]
A2780 (Ovarian Cancer)> 20[8]
MCF-7 (Breast Cancer)> 20[8]
Effusol HeLa (Cervical Cancer)2.3[8]
Maritin B HeLa (Cervical Cancer)11.0[8]
Maritin C T-47D (Breast Cancer)18.2[8]
Maritin D T-47D (Breast Cancer)9.1[8]
Effususin A T-47D (Breast Cancer)6.2[8]
Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been reported to induce apoptosis in HeLa cells through the activation of caspases 3, 8, and 9, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[11]

This compound Apoptosis Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Juncusol from Juncus effusus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol, a phenanthrene derivative isolated from the plant Juncus effusus, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the efficient extraction, isolation, and purification of this compound. The methodologies outlined herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). Additionally, a summary of the known biological activities of this compound is presented, along with a diagram of its apoptotic signaling pathway in cancer cells.

Introduction to this compound

This compound is a naturally occurring 9,10-dihydrophenanthrene found in various species of the Juncus genus, most notably Juncus effusus. Structurally, it is characterized by a tricyclic aromatic core with hydroxyl and vinyl substitutions. This compound has been the subject of numerous studies investigating its potential therapeutic applications, which have revealed a range of biological effects, including:

  • Antiproliferative and Cytotoxic Activity: this compound has demonstrated significant growth inhibitory effects against various cancer cell lines.

  • Anxiolytic and Sedative Effects: Studies have indicated that this compound possesses calming and sleep-inducing properties.

  • Antimicrobial Activity: this compound has shown inhibitory effects against certain bacteria and microorganisms.

The promising bioactivities of this compound underscore the importance of robust and reproducible methods for its extraction and isolation to facilitate further research and development.

Extraction of this compound from Juncus effusus

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered plant material. Ethanol and ethyl acetate are commonly used solvents for this purpose. The following protocol describes a general procedure for solvent extraction.

Table 1: Parameters for Solvent Extraction of this compound

ParameterValue/RangeNotes
Plant MaterialDried and powdered aerial parts of Juncus effususThe medulla of the plant is often a rich source.
Extraction Solvent95% Ethanol or Ethyl AcetateEthanol is effective for a broad range of phenanthrenes.
Solvent-to-Solid Ratio10:1 to 20:1 (v/w)A higher ratio can improve extraction efficiency.
Extraction MethodMaceration or Soxhlet extractionMaceration with stirring is a common and simple method.
Extraction Time24 - 72 hours (Maceration)Multiple extraction cycles can increase the yield.
TemperatureRoom Temperature (Maceration)Avoid excessive heat to prevent degradation of thermolabile compounds.
Experimental Protocol: Ethanol Extraction
  • Preparation of Plant Material: Air-dry the aerial parts of Juncus effusus and grind them into a fine powder.

  • Maceration: Weigh the powdered plant material and place it in a suitable flask. Add 95% ethanol at a solvent-to-solid ratio of 15:1 (v/w).

  • Extraction: Seal the flask and macerate the mixture at room temperature for 48 hours with continuous stirring.

  • Filtration and Concentration: After the extraction period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Repeated Extraction: For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent. The filtrates from all extractions are then combined and concentrated.

Isolation and Purification of this compound

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves a combination of different chromatographic techniques.

Fractionation of the Crude Extract

The crude ethanol extract is often first fractionated by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude ethanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

  • Partitioning: Transfer the suspension to a separatory funnel and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Collect each solvent fraction separately. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Concentration: Concentrate each fraction under reduced pressure to obtain the respective sub-extracts.

Column Chromatography

The this compound-rich fraction (typically the ethyl acetate fraction) is then subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.

Table 2: Parameters for Silica Gel Column Chromatography

ParameterSpecificationNotes
Stationary PhaseSilica gel (60-120 mesh or 100-200 mesh)The choice of mesh size affects the resolution.
Mobile PhaseGradient of n-hexane and ethyl acetateA stepwise or linear gradient is used to elute compounds of increasing polarity.
Column LoadingThe sample is adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial mobile phase (wet loading).Dry loading is often preferred for better separation.
Fraction CollectionFractions of a specific volume (e.g., 20-50 mL) are collected.
MonitoringThin Layer Chromatography (TLC)Fractions are monitored by TLC to identify those containing this compound.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate dimensions.

  • Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Start the elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate).

  • Fraction Analysis: Collect fractions and analyze them using TLC. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

Sephadex LH-20 Chromatography

For further purification and to remove pigments and other impurities, the this compound-containing fractions can be subjected to size-exclusion chromatography using Sephadex LH-20.

Experimental Protocol: Sephadex LH-20 Chromatography

  • Column Preparation: Swell the Sephadex LH-20 gel in methanol for several hours and then pack it into a column.

  • Sample Application: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply it to the top of the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the this compound-containing fractions.

Preparative HPLC

The final step in obtaining high-purity this compound is often preparative High-Performance Liquid Chromatography (HPLC).

Table 3: Parameters for Preparative HPLC Purification of this compound

ParameterSpecificationNotes
ColumnC18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)The specific column will depend on the scale of purification.
Mobile PhaseA gradient of acetonitrile and water or methanol and waterThe gradient is optimized to achieve good separation of this compound from closely related compounds.
Flow Rate2-5 mL/minAdjusted based on the column dimensions.
DetectionUV detector at a wavelength of ~280 nmThis compound exhibits UV absorbance in this region.
Injection VolumeDependent on the concentration of the sample and the column capacity.

Experimental Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Run: Inject the sample onto the preparative HPLC system.

  • Peak Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Juncus effusus.

Juncusol_Extraction_Workflow Start Juncus effusus (Dried, Powdered) Extraction Solvent Extraction (95% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Enriched with this compound SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound Extraction and Isolation.

This compound-Induced Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of caspase cascades and cell cycle arrest. The following diagram depicts the proposed signaling pathway.

Juncusol_Apoptosis_Pathway This compound This compound EGFR EGFR Activation This compound->EGFR inhibits Tubulin Tubulin Polymerization This compound->Tubulin inhibits Caspase8 Caspase-8 Activation This compound->Caspase8 Caspase9 Caspase-9 Activation This compound->Caspase9 CellCycle G2/M Phase Arrest EGFR->CellCycle regulates Tubulin->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound's Apoptotic Signaling Pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the successful extraction and isolation of this compound from Juncus effusus. The detailed methodologies for extraction, fractionation, and chromatographic purification are designed to be adaptable to various laboratory settings. The elucidation of this compound's biological activities and signaling pathways highlights its potential as a lead compound for drug discovery. Further research into its pharmacological mechanisms will be crucial for translating its therapeutic potential into clinical applications.

Application Notes and Protocols for the Quantification of Juncusol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a 9,10-dihydrophenanthrene derivative, is a bioactive natural product found in various species of the Juncus genus (rushes).[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4] As research into the therapeutic potential of this compound and Juncus-based extracts continues, the need for robust and reliable analytical methods for its quantification is paramount.

These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from plant materials using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for researchers in natural product chemistry, pharmacology, and quality control for herbal product development.

Data Presentation: this compound in Juncus Species

While numerous studies have confirmed the presence of this compound in various Juncus species, direct quantitative comparisons in a single study are limited. The following table summarizes the reported presence of this compound in different species, highlighting the need for further quantitative analysis to determine the most promising sources for this compound.

Juncus SpeciesPresence of this compoundReference
Juncus acutusPresent[1][5]
Juncus effususPresent[1][5]
Juncus roemerianusPresent[1][5]
Juncus maritimusPresent[3][5]
Juncus inflexusPresent[5]
Juncus setchuensisPresent[5]
Juncus subulatusPresent[5]
Juncus compressusPresent[6]
Juncus gerardiiPresent[5]
Juncus tenuisPresent[5]

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: Collect the desired plant parts (e.g., whole plant, aerial parts, or roots) of the Juncus species.

  • Drying: Air-dry the plant material at room temperature until a constant weight is achieved to prevent enzymatic degradation of phytochemicals.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of this compound

This protocol is a general method for the extraction of phenanthrenes from Juncus species and can be optimized for specific plant matrices.[6][7]

  • Methanol Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Resuspend the crude methanol extract in a mixture of methanol and water (e.g., 1:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

    • This compound, being a moderately polar compound, is expected to be enriched in the chloroform/dichloromethane and ethyl acetate fractions.

    • Evaporate the solvent from each fraction to yield the respective partitioned extracts.

G cluster_extraction Extraction cluster_partitioning Solvent-Solvent Partitioning Plant_Material Powdered Juncus Plant Material Methanol_Extraction Maceration with Methanol Plant_Material->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Resuspension Resuspend in MeOH/H2O Crude_Extract->Resuspension Partitioning_Hexane Partition with n-Hexane Resuspension->Partitioning_Hexane Partitioning_Chloroform Partition with Chloroform/DCM Partitioning_Hexane->Partitioning_Chloroform Aqueous Layer Hexane_Fraction n-Hexane Fraction Partitioning_Hexane->Hexane_Fraction Partitioning_EtOAc Partition with Ethyl Acetate Partitioning_Chloroform->Partitioning_EtOAc Aqueous Layer Chloroform_Fraction Chloroform/DCM Fraction (this compound Enriched) Partitioning_Chloroform->Chloroform_Fraction Aqueous_Phase Aqueous Phase Partitioning_EtOAc->Aqueous_Phase EtOAc_Fraction Ethyl Acetate Fraction (this compound Enriched) Partitioning_EtOAc->EtOAc_Fraction

Caption: Workflow for this compound Extraction and Partitioning.

3. Protocol for HPLC-DAD Quantification of this compound

This method is adapted from validated protocols for the analysis of phenolic compounds and can be optimized for this compound.[8][9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: Diode-Array Detector (DAD) monitoring at the UV absorbance maximum of this compound (approximately 260-280 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of purified this compound (if available) in methanol (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a suitable concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve a known amount of the dried plant extract (from the chloroform or ethyl acetate fraction) in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH guidelines):

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations within the calibration range. The relative standard deviation (RSD) should be < 2%.

    • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank plant matrix with known concentrations of this compound standard and calculate the percentage recovery. Recoveries should be within 80-120%.

4. Protocol for LC-MS/MS Quantification of this compound

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for this compound quantification, adapted from methods for similar compounds.[10][11]

  • Instrumentation:

    • Liquid Chromatography (LC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A shorter gradient can often be used with UPLC systems (e.g., a 10-15 minute total run time).

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 2-5 µL

    • Column Temperature: 30-40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MRM Transitions:

      • The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound (C18H18O2, MW: 266.33).

      • Product ions will be determined by infusing a this compound standard and performing a product ion scan. At least two characteristic transitions should be monitored for quantification and confirmation.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows to maximize the signal for the selected MRM transitions.

  • Sample Preparation and Analysis:

    • Follow the same procedure for standard and sample preparation as for the HPLC-DAD method, but use LC-MS grade solvents.

    • The validation procedure is also similar to the HPLC-DAD method, with the addition of assessing matrix effects, which can be more pronounced in LC-MS/MS.

G cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Extraction & Partitioning) Method_Selection Method Selection Sample_Prep->Method_Selection HPLC_DAD HPLC-DAD Analysis Method_Selection->HPLC_DAD Screening & Routine QC LC_MSMS LC-MS/MS Analysis Method_Selection->LC_MSMS High Sensitivity & Selectivity Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: General Analytical Workflow for this compound Quantification.

Signaling Pathways

Currently, the known biological activities of this compound are not linked to a specific, well-defined signaling pathway in the provided literature. Research has focused on its cytotoxic and anti-inflammatory effects, which may involve multiple cellular targets and pathways.[3][4] Further investigation is required to elucidate the precise molecular mechanisms of this compound's bioactivity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, equipment, and plant materials. It is recommended to use a purified this compound standard for method development and validation.

References

Application Notes and Protocols for the Characterization of Juncusol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a naturally occurring 9,10-dihydrophenanthrene derivative isolated from plants of the Juncus genus, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1] Possessing a unique vinyl-substituted phenanthrene core, this compound has demonstrated promising antiproliferative, antimicrobial, and anti-inflammatory properties.[1] Notably, its cytotoxic effects against various cancer cell lines, including HeLa cervical cancer cells, have positioned it as a lead compound for the development of novel anticancer therapeutics.[2]

This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the known signaling pathways through which this compound exerts its biological effects, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈O₂
Molecular Weight 266.34 g/mol
IUPAC Name 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
CAS Number 62023-90-9
Appearance Amorphous solid

HPLC Analysis of this compound

High-Performance Liquid Chromatography is a fundamental technique for the separation, quantification, and purification of this compound from plant extracts and synthetic reaction mixtures. A reversed-phase HPLC method is typically employed for the analysis of phenanthrenes.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific matrix and analytical instrumentation.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

2. Mobile Phase and Elution:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water.

  • A common starting point is an isocratic elution with a ratio of Acetonitrile:Water (e.g., 70:30 v/v). The ratio can be adjusted to achieve optimal separation.

  • For complex mixtures, a gradient elution may be necessary, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.

  • Filter and degas the mobile phase prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25 °C (or ambient)

  • Detection Wavelength: this compound exhibits UV absorbance, with detection commonly performed around 280 nm. A DAD can be used to acquire the full UV spectrum for peak identification.

4. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the mobile phase or a compatible solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantification can be performed by creating a calibration curve using a series of standard solutions of known concentrations.

Table 1: Representative HPLC Data for this compound (Hypothetical)

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time (tR) ~ 8.5 min

Note: The retention time is an approximate value and will vary depending on the specific HPLC system and conditions.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Injector Injector Filter_Sample->Injector Mobile_Phase Prepare Acetonitrile:Water Mixture Degas Filter & Degas Mobile Phase Mobile_Phase->Degas Column C18 Column Degas->Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Identify & Quantify This compound Peak Chromatogram->Analysis

A flowchart illustrating the key steps in the HPLC analysis of this compound.

NMR Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • The choice of solvent will affect the chemical shifts of the protons and carbons.

2. NMR Instrument Parameters:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • For ¹H NMR, a standard pulse program is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

3. Data Processing and Analysis:

  • Process the raw NMR data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
36.70s
46.84s
86.64s
92.75t7.5
102.32t7.5
1-CH₃2.15s
6-CH₃2.21s
Vinyl-Hα6.95dd17.5, 11.0
Vinyl-Hβ (cis)5.25d11.0
Vinyl-Hβ (trans)5.65d17.5
2-OH4.68s
7-OH4.72s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)
1120.9
1a134.1
2150.8
3115.5
4127.1
4a132.8
5123.5
5a129.9
6119.8
7151.5
8108.2
8a135.2
929.4
1028.9
1-CH₃15.9
6-CH₃16.2
Vinyl-Cα137.1
Vinyl-Cβ113.8

Experimental Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Sample Dissolve this compound in Deuterated Solvent Tube Transfer to NMR Tube Sample->Tube Acquisition Acquire 1D (¹H, ¹³C) & 2D NMR Data Tube->Acquisition Processing Process FID (FT, Phasing, Baseline) Acquisition->Processing Referencing Reference Chemical Shifts Processing->Referencing Analysis Assign Signals & Interpret Spectra Referencing->Analysis

A flowchart outlining the general procedure for NMR analysis of this compound.

Biological Activity and Signaling Pathways of this compound

This compound exhibits significant antiproliferative activity against various cancer cell lines, with a particularly pronounced effect on HeLa cells. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular processes.

Antiproliferative and Pro-Apoptotic Effects

This compound induces apoptosis in cancer cells through the activation of the caspase cascade.[2][3] Treatment with this compound leads to the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3, culminating in programmed cell death.[2][3] Furthermore, this compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_pathways Apoptotic Pathways This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic activates Intrinsic Intrinsic Pathway This compound->Intrinsic activates Caspase8 Caspase-8 (activated) Extrinsic->Caspase8 Caspase9 Caspase-9 (activated) Intrinsic->Caspase9 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via both extrinsic and intrinsic pathways.
Inhibition of Tubulin Polymerization and EGFR Signaling

In addition to inducing apoptosis, this compound has been shown to inhibit tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, leading to mitotic arrest and cell death.

This compound also affects the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. This compound has been found to inhibit the activation of EGFR, thereby attenuating these pro-cancerous signals.[2]

Signaling Pathways Targeted by this compound

Juncusol_Targets cluster_tubulin Microtubule Dynamics cluster_egfr EGFR Signaling Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits EGFR EGFR Activation This compound->EGFR inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

This compound's inhibitory effects on tubulin polymerization and EGFR signaling.

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. The analytical techniques of HPLC and NMR spectroscopy are essential for its quality control and structural verification. The detailed protocols and data presented in this document provide a solid foundation for researchers working on the characterization and biological evaluation of this compound. Further investigation into its molecular mechanisms of action will undoubtedly pave the way for its future clinical applications.

References

Juncusol Cytotoxicity: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of Juncusol, a natural phenanthrene with demonstrated antiproliferative properties. This document includes detailed protocols for the widely used MTT assay to assess cell viability, a summary of reported cytotoxic activities against various cancer cell lines, and a visualization of the proposed apoptotic signaling pathway induced by this compound.

Quantitative Data Summary

This compound has exhibited significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, have been determined using the MTT assay. The data presented below is a compilation from multiple studies to facilitate easy comparison.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HeLaCervical Cancer-0.5[1]
CCRF-CEMHuman Lymphoblastic LeukemiaNot Reported-[2]
B-16Mouse Melanoma12.5-[2]
L-1210Mouse Lymphocytic Leukemia13.8-[2]
HT22Mouse Hippocampal Neuroblastoma--[1][3]
NCI 90 KBHuman Epidermoid Nasopharynx Carcinoma0.3 (ED50)-[1]

Note: The antiproliferative activities of this compound were determined by means of the MTT assay[4]. The comparable potency of this compound and its derivatives suggests they may act as simple phenols in exerting their cytotoxic effects[2].

Experimental Protocols

MTT Assay for this compound Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding juncusol_prep 2. This compound Dilution treatment 4. Treat with this compound juncusol_prep->treatment cell_seeding->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (4 hours) mtt_addition->incubation solubilization 7. Solubilize Formazan (DMSO) incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 9. Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 10. Determine IC50 Value calc_viability->det_ic50

Caption: Workflow of the MTT assay for assessing this compound's cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Studies suggest that this compound induces apoptotic cell death in cancer cells. This process involves the activation of a cascade of caspase enzymes. The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase-3, the executioner caspase that leads to cell death.[4]

Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Caspase9 Caspase-9 Activation This compound->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Investigating the Antiviral Activity of Juncusol and its Derivative Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for investigating the antiviral activity of Juncusol and its more potent derivative, dehydrothis compound, against the Hepatitis C Virus (HCV). These natural phenanthrene compounds, extracted from Juncus maritimus, have demonstrated potential as inhibitors of HCV replication.[1] Dehydrothis compound, in particular, has been identified as a promising candidate that targets the viral non-structural protein 5A (NS5A).[1][2] These notes are intended for researchers, scientists, and drug development professionals working on novel anti-HCV therapeutics.

Introduction

Hepatitis C is a global health issue, with millions of individuals chronically infected and at risk of developing severe liver disease.[1][3][4] While direct-acting antivirals (DAAs) have significantly improved treatment outcomes, the emergence of drug-resistant variants and the high cost of therapy necessitate the discovery of new antiviral agents.[1][2] Natural products are a valuable source of novel therapeutic leads. This compound and dehydrothis compound, isolated from the plant Juncus maritimus, have been identified as having anti-HCV properties.[1] Dehydrothis compound has been shown to inhibit HCV RNA replication by targeting the NS5A protein and is effective against common DAA-resistant mutants.[1][2][5][6]

Data Presentation

Antiviral Activity and Cytotoxicity

The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound and Dehydrothis compound against HCV.

Table 1: In Vitro Anti-HCV Activity of this compound and Dehydrothis compound

CompoundVirus GenotypeAssay SystemEfficacy MetricValueReference
This compound2aHCVccInhibition at 37.5 µM (post-inoculation)Significant[1]
Dehydrothis compound2aHCVccEC₅₀ (post-inoculation)1.35 µM[1][2][5][6]
Dehydrothis compound2aHCVccInhibition at 37.8 µM (post-inoculation)>95%[1]
Dehydrothis compound3aNot specifiedEfficient InhibitionNot specified[1][5]
Dehydrothis compound2a (in PHH)HCVccDose-dependent decrease in infectious titerNot specified[1]

HCVcc: Hepatitis C Virus in cell culture; EC₅₀: 50% effective concentration; PHH: Primary Human Hepatocytes.

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity MetricValueReference
This compoundHuh-7Significant decrease in cell number at 37.5 µMNot specified[1]
Dehydrothis compoundHuh-7No in vitro toxicity at active concentrationsNot specified[1][2][5][6]
This compoundCCRF-CEMIC₅₀9.3 µg/mL[7]
This compoundB-16 Mouse MelanomaIC₅₀12.5 µg/mL[7]
This compoundL-1210 Mouse Lymphocytic LeukemiaIC₅₀13.8 µg/mL[7]

IC₅₀: 50% inhibitory concentration.

Mechanism of Action

Studies have indicated that this compound acts at a post-inoculation step of the HCV lifecycle.[1] Dehydrothis compound also acts primarily at the post-inoculation stage, specifically by inhibiting HCV RNA replication.[1][2] This is achieved through the targeting of the viral NS5A protein.[1][2] Notably, dehydrothis compound does not inhibit HCV pseudoparticle entry, suggesting its mechanism is intracellular.[1][2][5][6] Furthermore, it has shown efficacy against daclatasvir-resistant mutants (L31M or Y93H in NS5A).[1][5]

Experimental Protocols

Protocol 1: General Anti-HCV Activity Screening in Cell Culture (HCVcc)

This protocol outlines the general procedure to assess the antiviral activity of this compound and its derivatives against HCV in a cell culture system.

Materials:

  • Huh-7 human hepatoma cells

  • HCVcc of desired genotype (e.g., JFH1, genotype 2a)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and Dehydrothis compound stock solutions (in DMSO)

  • Control compounds (e.g., DMSO as negative control, Boceprevir or Daclatasvir as positive controls)

  • 96-well cell culture plates

  • Immunofluorescence staining reagents: primary antibody against an HCV protein (e.g., E1 or NS5A), secondary antibody conjugated to a fluorescent dye, DAPI for nuclear staining.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that allows for confluent growth within 24-48 hours.

  • Infection: Infect the cells with HCVcc at a suitable multiplicity of infection (MOI).

  • Time-of-Addition Assay:

    • Co-inoculation: Add the test compounds at various concentrations to the cells simultaneously with the virus.

    • Post-inoculation: Add the test compounds after the viral inoculation period (e.g., 2 hours post-infection after washing away the inoculum).

    • Continuous: Add the test compounds during and after viral inoculation.

  • Incubation: Incubate the plates for a defined period (e.g., 28-72 hours) at 37°C in a 5% CO₂ incubator.

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Incubate with the primary antibody against the target HCV protein.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Data Analysis:

    • Quantify the number of infected cells (expressing the HCV protein) and the total number of cells (DAPI-stained nuclei) using an automated fluorescence microscope or a high-content imaging system.

    • Calculate the percentage of infection inhibition relative to the DMSO control.

    • Determine the EC₅₀ value from the dose-response curve.

Protocol 2: HCV RNA Replication Assay using a Subgenomic Replicon System

This protocol is designed to specifically assess the effect of the compounds on HCV RNA replication.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase or GFP reporter gene).

  • DMEM, FBS, Penicillin-Streptomycin.

  • This compound and Dehydrothis compound stock solutions.

  • Control compounds (e.g., Daclatasvir, an NS5A inhibitor).

  • Reagents for quantifying the reporter gene expression (e.g., Luciferase assay kit) or HCV RNA (qRT-PCR).

Procedure:

  • Cell Seeding: Seed the replicon-containing Huh-7 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate for a specified duration (e.g., 48-72 hours).

  • Quantification:

    • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

    • qRT-PCR: Extract total RNA from the cells, perform reverse transcription, and quantify HCV RNA levels using specific primers and probes. Normalize to a housekeeping gene.

  • Data Analysis:

    • Calculate the percentage of inhibition of replication relative to the DMSO control.

    • Determine the EC₅₀ value.

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or general cell toxicity.

Materials:

  • Huh-7 cells.

  • DMEM, FBS, Penicillin-Streptomycin.

  • This compound and Dehydrothis compound stock solutions.

  • Cell viability assay reagent (e.g., MTT, MTS, or a kit based on ATP measurement).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of the compounds used in the antiviral assays.

  • Incubation: Incubate for the same duration as the antiviral assays.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the 50% cytotoxic concentration (CC₅₀).

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window of the compound.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Toxicity Assessment A Prepare Huh-7 Cell Culture B Infect with HCVcc (Genotype 2a) A->B C Treat with this compound / Dehydrothis compound (Time-of-Addition) B->C D Incubate (28-72h) C->D E Immunofluorescence Staining (HCV Protein & Nuclei) D->E F Quantify Infection Inhibition (Calculate EC₅₀) E->F K Determine Inhibition of RNA Replication G HCV Subgenomic Replicon Cells H Treat with Compounds G->H I Incubate (48-72h) H->I J Measure Reporter Gene / qRT-PCR I->J J->K P Determine Cytotoxicity (Calculate CC₅₀) L Huh-7 Cell Culture M Treat with Compounds L->M N Incubate (Same duration as antiviral assay) M->N O Cell Viability Assay (e.g., MTT) N->O O->P

Caption: Workflow for evaluating the anti-HCV activity of this compound derivatives.

Proposed Signaling Pathway of Dehydrothis compound Action

G cluster_hcv HCV Life Cycle in Host Cell HCV_entry HCV Entry Translation Viral Polyprotein Translation HCV_entry->Translation Processing Polyprotein Processing Translation->Processing Replication RNA Replication Processing->Replication Assembly Virion Assembly Replication->Assembly NS3_4A NS3/4A Protease/Helicase NS5B NS5B RNA Polymerase NS5A NS5A Protein Host_Factors Host Factors Release Virus Release Assembly->Release Dehydrothis compound Dehydrothis compound Dehydrothis compound->NS5A

Caption: Dehydrothis compound inhibits HCV by targeting the NS5A protein.

References

Application Notes and Protocols for Studying the Anti-inflammatory Properties of Juncusol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a phenanthrene compound isolated from plants of the Juncus genus, has emerged as a promising candidate for anti-inflammatory drug development. Phenanthrenes from Juncus species have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. These application notes provide a comprehensive overview and detailed protocols for the investigation of the anti-inflammatory properties of this compound, focusing on its mechanisms of action involving key inflammatory mediators and signaling pathways.

Recent studies have indicated that compounds structurally related to this compound effectively reduce the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, highlighting a potential mechanism for their anti-inflammatory action. The protocols outlined herein cover essential in vitro and in vivo assays to rigorously evaluate the anti-inflammatory potential of this compound and elucidate its molecular targets.

In Vitro Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of this compound to inhibit NO production in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol: Griess Assay for Nitric Oxide Quantification

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-treated group - NO concentration in this compound + LPS-treated group) / NO concentration in LPS-treated group] x 100

Inhibition of Pro-inflammatory Cytokine Production

This compound's effect on the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: ELISA for TNF-α, IL-6, and IL-1β

  • Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayTest SystemThis compound Concentration (µM)Result (IC₅₀ or % Inhibition)Positive Control
NO Inhibition LPS-stimulated RAW 264.7 cells1 - 50IC₅₀: ~15 µML-NMMA (IC₅₀: ~25 µM)
TNF-α Inhibition LPS-stimulated RAW 264.7 cells2560%Dexamethasone (85%)
IL-6 Inhibition LPS-stimulated RAW 264.7 cells2555%Dexamethasone (80%)
IL-1β Inhibition LPS-stimulated RAW 264.7 cells2565%Dexamethasone (90%)

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to screen for the acute anti-inflammatory activity of compounds.

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats or Swiss albino mice (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control -0.85 ± 0.05-
This compound 250.62 ± 0.0427.1
This compound 500.45 ± 0.0347.1
This compound 1000.31 ± 0.0263.5
Indomethacin 100.25 ± 0.0270.6

Elucidation of Mechanism of Action

Western Blot Analysis of iNOS and COX-2 Expression

To determine if this compound's anti-inflammatory effects are due to the downregulation of pro-inflammatory enzymes, Western blot analysis can be performed.

Protocol: Western Blotting for iNOS and COX-2

  • Cell Lysis: After treating RAW 264.7 cells with this compound and/or LPS as described previously, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

The transcription factor NF-κB is a master regulator of inflammation. This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol: NF-κB p65 Immunofluorescence

  • Cell Culture on Coverslips: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. This compound's inhibitory effect will be observed as the retention of p65 in the cytoplasm.

Visualizing the Molecular Pathways and Experimental Design

To better understand the experimental flow and the potential molecular mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay raw_cells RAW 264.7 Macrophages treatment This compound Pre-treatment raw_cells->treatment lps LPS Stimulation treatment->lps no_assay NO Assay (Griess) lps->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) lps->cytokine_assay western_blot Western Blot (iNOS, COX-2, p-p38, p-JNK, p-ERK) lps->western_blot if_assay Immunofluorescence (NF-κB p65) lps->if_assay rodents Rats/Mice drug_admin This compound Administration (p.o.) rodents->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_edema Paw Edema Measurement carrageenan->paw_edema signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_pathway MAPK Pathway tlr4->mapk_pathway nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway p38 p38 mapk_pathway->p38 jnk JNK mapk_pathway->jnk erk ERK mapk_pathway->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 ikk IKK nfkb_pathway->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) nfkb_n->gene_expression ap1->gene_expression This compound This compound This compound->mapk_pathway inhibits This compound->ikk inhibits

Application Notes and Protocols for Juncusol-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction

Juncusol, a phenanthrene compound isolated from Juncus species, has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[1] Notably, it has shown high efficacy in inducing cell death in human cervical cancer (HeLa) cells.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation as an apoptosis-inducing agent in cancer research.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis. Key aspects of its mechanism include:

  • Cell Cycle Arrest: this compound treatment leads to a significant increase in the G2/M phase cell population, indicating a blockage at this checkpoint of the cell cycle.[1][3] This is often accompanied by an increase in the sub-G1 population, which is indicative of apoptotic cells.[3]

  • Caspase Activation: this compound triggers the intrinsic and extrinsic pathways of apoptosis through the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[3]

  • Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the polymerization of tubulin, a critical process for microtubule formation and mitotic spindle assembly.[3] This disruption of the cytoskeleton likely contributes to the observed G2/M arrest and subsequent apoptosis.

  • Inhibition of EGFR Activation: Evidence suggests that this compound can also inhibit the activation of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule involved in cell proliferation and survival.

Data Presentation

The following tables summarize the reported cytotoxic activity of this compound and related compounds in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.95[1][2]
CCRF-CEMHuman Lymphoblastic LeukemiaNot specified, but active
B-16Mouse Melanoma12.5 µg/mL
L-1210Mouse Lymphocytic Leukemia13.8 µg/mL

Table 2: Effects of this compound on HeLa Cell Cycle and Apoptosis

ParameterEffect
Cell Cycle DistributionSignificant increase in G2/M phase and sub-G1 population[1][3]
Apoptosis InductionActivation of caspase-3, -8, and -9[3]

II. Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and activation of key apoptotic proteins.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-EGFR, anti-p-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

4. Tubulin Polymerization Assay

This protocol assesses the direct effect of this compound on tubulin polymerization.

Materials:

  • This compound

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at timed intervals

Protocol:

  • Reagent Preparation: Prepare this compound at various concentrations. Reconstitute the tubulin in the provided buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the different concentrations of this compound or a known inhibitor/promoter of tubulin polymerization as a control.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well.

  • Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of this compound.

III. Visualizations

Juncusol_Apoptosis_Pathway cluster_effects Cellular Effects cluster_caspase Caspase Cascade This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits EGFR EGFR Activation This compound->EGFR inhibits G2M G2/M Arrest This compound->G2M Casp8 Caspase-8 This compound->Casp8 activates Casp9 Caspase-9 This compound->Casp9 activates Apoptosis Apoptosis G2M->Apoptosis Casp3 Caspase-3 Casp8->Casp3 activates Casp9->Casp3 activates Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Cancer Cell Culture (e.g., HeLa) treat Treat with this compound (various concentrations and times) start->treat mtt MTT Assay (Determine IC50) treat->mtt flow Flow Cytometry (Annexin V/PI Staining) treat->flow wb Western Blot (Apoptosis Markers) treat->wb tubulin Tubulin Polymerization Assay treat->tubulin data Data Analysis and Interpretation mtt->data flow->data wb->data tubulin->data

Caption: General experimental workflow for evaluating this compound.

Flow_Cytometry_Gating Flow Cytometry Gating Strategy cluster_quadrants cluster_axes Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptosis (Annexin V+ / PI+) xaxis Annexin V-FITC --> yaxis Propidium Iodide -->

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Juncusol Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Juncusol from natural extraction processes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.This compound is a phenanthrene, and polar solvents like methanol and ethanol are generally effective for their extraction.[1] Conduct small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures to determine the most efficient one for your plant material.
Suboptimal Extraction Temperature: High temperatures can degrade this compound, while low temperatures may result in inefficient extraction.Optimize the extraction temperature. For conventional solvent extraction, temperatures between 40-60°C are often a good starting point. For Ultrasound-Assisted Extraction (UAE), lower temperatures (e.g., 30-50°C) can be effective.[2]
Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for the complete diffusion of this compound from the plant matrix.Increase the extraction time in increments and analyze the this compound content at each step to determine the optimal duration. For maceration, this could be 24-72 hours. For UAE, optimal times are often much shorter, in the range of 15-60 minutes.[3]
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.[4]Ensure the use of high-quality, properly identified Juncus species, preferably the rhizomes, as they are a primary source of this compound.
Inadequate Particle Size: Large particle sizes of the plant material can limit solvent penetration.Grind the dried plant material to a fine powder to increase the surface area available for solvent interaction.
Presence of Impurities in Extract Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals along with this compound.Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning and column chromatography (e.g., silica gel or Sephadex LH-20) to separate this compound from other compounds.[5]
Chlorophyll Contamination: Especially when using aerial parts of the plant, chlorophyll can be a major contaminant.If chlorophyll is a significant issue, a preliminary extraction with a non-polar solvent like hexane can help remove it before extracting with a more polar solvent for this compound.
Degradation of this compound Exposure to Light and Air: this compound, like many phenolic compounds, can be sensitive to oxidation and photodegradation.Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and oxygen. Store extracts and purified this compound at low temperatures in airtight, amber-colored containers.
Inappropriate pH: The pH of the extraction solvent can affect the stability and solubility of this compound.Maintain a neutral or slightly acidic pH during extraction, as highly alkaline conditions can promote oxidation of phenolic compounds.
Inconsistent Results Variability in Experimental Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation can lead to inconsistent yields.Standardize all experimental parameters and maintain detailed records. Use calibrated equipment to ensure consistency between batches.
Inhomogeneous Plant Material: The distribution of this compound within the plant material may not be uniform.Thoroughly mix the powdered plant material before taking samples for extraction to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: Which part of the Juncus plant is the best source for this compound?

A1: The rhizomes (underground stems) of Juncus species are generally considered to be the richest source of this compound and other phenanthrenes.

Q2: What is the most effective solvent for extracting this compound?

A2: Polar solvents are generally most effective for extracting phenolic compounds like this compound. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used and have shown good results for extracting phenanthrenes from Juncus species.[1] The optimal choice may depend on the specific Juncus species and the desired purity of the initial extract.

Q3: Can Ultrasound-Assisted Extraction (UAE) improve the yield of this compound?

A3: Yes, UAE can significantly improve the extraction efficiency of this compound. The acoustic cavitation produced by ultrasound disrupts the plant cell walls, enhancing solvent penetration and mass transfer. This often leads to higher yields in a shorter amount of time and at lower temperatures compared to conventional methods.[3][6]

Q4: How can I remove chlorophyll from my this compound extract?

A4: A common method is to perform a pre-extraction of the dried plant material with a non-polar solvent like n-hexane. Hexane will dissolve the chlorophyll and other lipids, which can then be discarded. The remaining plant material can then be extracted with a polar solvent to obtain a chlorophyll-reduced this compound extract.

Q5: What chromatographic techniques are suitable for purifying this compound?

A5: A multi-step chromatographic approach is often necessary for high-purity this compound. This typically involves:

  • Column Chromatography: Using stationary phases like silica gel or polyamide.

  • Gel Filtration Chromatography: Using Sephadex LH-20 to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is an effective final step for obtaining highly pure this compound.

Q6: How can I quantify the amount of this compound in my extracts?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying this compound.[7][8] A calibration curve should be prepared using a pure this compound standard to accurately determine its concentration in the extracts. The detection wavelength for phenanthrenes is typically in the range of 254-280 nm.

Data Presentation: Optimizing Extraction Parameters

The following table summarizes the expected impact of different extraction parameters on the yield of this compound, based on general principles of phenolic compound extraction and findings from studies on related compounds. This data is illustrative and should be validated experimentally for your specific plant material.

ParameterCondition 1Yield of this compound (mg/g dry weight)Condition 2Yield of this compound (mg/g dry weight)Rationale
Solvent 100% MethanolIllustrative: 8.580% Aqueous MethanolIllustrative: 10.2The addition of water to organic solvents can increase their polarity and enhance the extraction of phenolic compounds.[1]
Temperature 25°CIllustrative: 7.850°CIllustrative: 9.5Increased temperature can enhance solvent penetration and solubility of the target compound, but excessive heat can cause degradation.
Extraction Time (Maceration) 24 hoursIllustrative: 8.172 hoursIllustrative: 9.8Longer extraction times allow for more complete diffusion of the analyte from the plant matrix.
Extraction Method Maceration (48h)Illustrative: 9.2UAE (30 min)Illustrative: 11.5Ultrasound-assisted extraction is known to improve extraction efficiency and reduce extraction time.[3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)

This protocol outlines a standard procedure for the extraction of this compound from Juncus rhizomes using maceration.

  • Preparation of Plant Material:

    • Thoroughly wash the Juncus rhizomes with water to remove any soil and debris.

    • Dry the rhizomes in a well-ventilated area or in an oven at a low temperature (40-50°C) until they are brittle.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of 80% aqueous methanol to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Macerate for 48 hours with continuous agitation.

  • Filtration and Concentration:

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with an additional 200 mL of 80% methanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C until the methanol is removed, leaving a crude aqueous extract.

  • Purification (Liquid-Liquid Partitioning):

    • Transfer the crude aqueous extract to a separatory funnel.

    • Perform liquid-liquid partitioning by adding an equal volume of n-hexane and shaking vigorously. Allow the layers to separate and discard the upper hexane layer (this removes non-polar impurities).

    • Next, partition the aqueous layer successively with dichloromethane and then ethyl acetate.

    • Collect the dichloromethane and ethyl acetate fractions, as this compound is likely to be present in these fractions.

    • Concentrate the organic fractions to dryness to obtain the semi-purified extract.

  • Further Purification (Column Chromatography):

    • Subject the semi-purified extract to column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate, to further isolate this compound.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a more rapid extraction method using an ultrasonic bath.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Juncus rhizomes as described in Protocol 1.

  • Extraction:

    • Weigh 20 g of the powdered plant material and place it in a 500 mL beaker.

    • Add 200 mL of 80% aqueous ethanol (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonication parameters:

      • Frequency: 35 kHz

      • Power: 300 W

      • Temperature: 45°C

      • Time: 45 minutes

    • Ensure the water level in the bath is adequate and monitor the temperature throughout the process.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with 50 mL of 80% ethanol and combine the filtrates.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

  • Purification:

    • Proceed with liquid-liquid partitioning and column chromatography as outlined in Protocol 1 for further purification of this compound.

Mandatory Visualizations

This compound Extraction and Purification Workflow

Extraction_Workflow start Juncus Rhizomes drying Drying (40-50°C) start->drying grinding Grinding drying->grinding extraction Extraction (Solvent or UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography hplc RP-HPLC chromatography->hplc end Pure this compound hplc->end

Caption: Workflow for this compound extraction and purification.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->intrinsic induces extrinsic Extrinsic Pathway (Death Receptors) This compound->extrinsic may influence bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) intrinsic->bcl2 regulates casp8 Caspase-8 extrinsic->casp8 activates casp9 Caspase-9 bcl2->casp9 activates casp3 Caspase-3 casp8->casp3 activates casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes Tubulin_Inhibition tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization This compound This compound This compound->polymerization inhibits microtubules Microtubules polymerization->microtubules mitotic_arrest Mitotic Arrest polymerization->mitotic_arrest disruption leads to microtubules->mitotic_arrest

References

Technical Support Center: Juncusol Stability & Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juncusol. The focus is on addressing common challenges related to its stability and degradation in various solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be changing color over time. What does this indicate?

A1: A change in the color of your this compound solution is often a primary indicator of chemical degradation. This compound, a phenanthrenoid compound, contains hydroxyl groups and a vinyl group, which are susceptible to oxidation and other degradation pathways. Exposure to light, air (oxygen), elevated temperatures, or incompatible solvents can initiate these changes. It is crucial to investigate the cause to ensure the integrity of your experimental results.

Q2: I am observing new, unexpected peaks in the HPLC chromatogram of my this compound sample. How can I determine if these are degradation products?

A2: The appearance of new peaks in an HPLC analysis is a common sign of impurity formation or degradation. To confirm if these are this compound-related degradants, you should perform a forced degradation study.[1][2] This involves intentionally exposing a pure this compound sample to stress conditions such as acid, base, oxidation, heat, and light.[3][4] If the new peaks in your experimental sample match the retention times of the peaks generated under these stress conditions, it strongly suggests they are degradation products. Further characterization using techniques like LC-MS is necessary for structural elucidation.[5]

Q3: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

A3: While specific long-term stability data for this compound in a wide range of solvents is not extensively published, general principles for phenolic compounds apply. For short-term use, high-purity methanol or ethanol are often suitable.[6] For long-term storage, consider aprotic solvents like acetone or acetonitrile, stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. It is critical to perform your own stability assessment in the solvent system used for your specific application.

Q4: How can I design an experiment to systematically evaluate this compound's stability in a new solvent system?

A4: A systematic stability study involves subjecting this compound solutions to controlled environmental conditions over time.[7] The protocol should include multiple time points and conditions, such as accelerated stability (e.g., 40°C / 75% RH) and long-term storage (e.g., 25°C / 60% RH or 5°C).[8][9] At each time point, an aliquot is analyzed using a validated stability-indicating HPLC method to quantify the remaining this compound and measure the formation of any degradation products.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Reproducibility in Bioassays

  • Possible Cause: Degradation of this compound in the assay medium or stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound stock solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots and store them at -80°C under an inert atmosphere.

    • Assess Medium Stability: Incubate this compound in your complete cell culture or assay medium for the duration of the experiment (e.g., 24, 48, 72 hours). Analyze the medium at different time points by HPLC to check for degradation.

    • Control for Light Exposure: Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Mass Imbalance in Degradation Studies

  • Possible Cause: The analytical method is not detecting all degradation products. This can happen if degradants do not have a chromophore for UV detection or if they are volatile or insoluble.

  • Troubleshooting Steps:

    • Use Orthogonal Analytical Techniques: Supplement HPLC-UV with other methods. LC-MS can help detect products with poor UV absorbance, while Gas Chromatography (GC) can identify volatile degradants.[5]

    • Check for Precipitation: Visually inspect samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent to analyze its composition.

    • Validate the Analytical Method: Ensure your analytical method is fully validated and proven to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[3]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation pathways and develop a stability-indicating analytical method.[1][4]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 100°C oven for 48 hours. Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-48 hours. A control sample should be wrapped in foil.

  • Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the active substance.[4]

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a local maximum).

  • Temperature: 30°C.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results
Stress ConditionReagent/SettingDuration (hours)Temperature (°C)% this compound RemainingNo. of Degradation Products
Control Methanol482599.8%0
Acid Hydrolysis 0.1 M HCl4860DataData
Base Hydrolysis 0.1 M NaOH2425DataData
Oxidation 3% H₂O₂2425DataData
Thermal (Solid) Oven48100DataData
Photolytic ICH Q1B4825DataData
Data to be filled in by the researcher based on experimental outcomes.
Table 2: this compound Stability in Different Solvents (Example Template)
SolventStorage Temp (°C)Time Point (Weeks)% this compound RemainingObservations
Methanol 251DataSlight yellowing
4Data
Acetonitrile 251DataNo change
4Data
DMSO 251Data
4Data
Methanol 41DataNo change
4Data
This table serves as a template for organizing stability study results.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Pure this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 100°C) start->thermal photo Photolytic Stress (e.g., ICH Q1B) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize hplc Analyze via Stability- Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants (LC-MS) hplc->lcms If new peaks appear pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting cluster_investigation Investigation Steps cluster_solution Resolution issue Unexpected Result (e.g., new HPLC peak, low bioactivity) check_purity 1. Confirm Initial Purity of this compound Stock issue->check_purity is_degradation 2. Is Degradation Occurring? check_purity->is_degradation run_fds 3. Perform Forced Degradation Study is_degradation->run_fds Yes other_cause Conclusion: Result is due to other causes (e.g., contamination, matrix effects). is_degradation->other_cause No compare 4. Compare Degradant Profile with Unexpected Peaks run_fds->compare match Profile Match? compare->match conclusion Conclusion: Result is due to This compound degradation. match->conclusion Yes match->other_cause No optimize Action: Optimize storage and experimental conditions. conclusion->optimize

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing HPLC Parameters for Juncusol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Juncusol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC parameters for this compound analysis?

A1: A good starting point for this compound analysis is to use a reversed-phase HPLC method. A C18 column is commonly used for the separation of phenolic compounds like this compound. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. A UV detector set at a wavelength between 250-300 nm is generally suitable for detection.

Q2: How can I prepare a this compound sample from plant material for HPLC analysis?

A2: A general procedure for extracting this compound from Juncus species involves methanol extraction followed by a liquid-liquid partition. A simplified protocol for quantitative analysis would be:

  • Homogenize the dried plant material.

  • Extract the powdered material with methanol using sonication or maceration.

  • Filter the extract and evaporate the methanol under reduced pressure.

  • Redissolve the residue in a known volume of a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Q3: What are the common issues encountered during this compound HPLC analysis and how can I solve them?

A3: Common issues include poor peak shape (tailing or fronting), retention time variability, and baseline noise.

  • Peak Tailing: This can be caused by interactions between this compound and active silanol groups on the column. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) or using an end-capped C18 column can mitigate this.

  • Peak Fronting: This is often a sign of sample overload. Try diluting your sample or injecting a smaller volume.

  • Retention Time Variability: Inconsistent mobile phase composition, temperature fluctuations, or an improperly equilibrated column can lead to shifting retention times. Ensure your mobile phase is well-mixed and degassed, use a column oven for temperature control, and allow sufficient time for column equilibration between runs.[1]

  • Baseline Noise: This can be caused by a contaminated mobile phase, detector issues, or air bubbles in the system. Use high-purity solvents, degas your mobile phase, and purge the pump to remove any air bubbles.

Experimental Protocols

Extraction of this compound from Juncus species for Quantitative Analysis

This protocol provides a simplified method for the extraction of this compound from dried plant material suitable for quantitative HPLC analysis.

Materials:

  • Dried and powdered Juncus plant material

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant material pellet for exhaustive extraction and combine the supernatants.

  • Evaporate the combined methanol extracts to dryness under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitute the dried extract with a precise volume (e.g., 5 mL) of the initial HPLC mobile phase composition or a compatible solvent like methanol.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Validated HPLC Method for Phenanthrene Quantification (Adaptable for this compound)

This method, validated for similar phenanthrene compounds, can be adapted for the quantitative analysis of this compound.[2]

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis or Photodiode Array (PDA) Detector

  • Detection Wavelength: 261 nm (based on typical phenanthrene absorbance)[2]

Data Presentation

The following table summarizes typical quantitative parameters for a validated HPLC method for phenanthrenes, which can be used as a benchmark when developing a method for this compound.[2]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 - 1.0 µg/mL
Limit of Quantification (LOQ)1.5 - 3.0 µg/mL
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Visualizations

HPLC Optimization Workflow

The following diagram illustrates a general workflow for optimizing HPLC parameters for this compound analysis.

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Quantification of this compound) method_dev Initial Method Development start->method_dev col_select Column Selection (e.g., C18, 5µm, 250x4.6mm) method_dev->col_select mob_phase Mobile Phase Selection (Acetonitrile/Water with Acid) method_dev->mob_phase detection Detector Settings (UV at ~260 nm) method_dev->detection optimization Method Optimization gradient Gradient Optimization optimization->gradient flow_rate Flow Rate Adjustment optimization->flow_rate temp Temperature Control optimization->temp validation Method Validation linearity Linearity & Range validation->linearity precision Precision (Repeatability) validation->precision accuracy Accuracy (Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq routine_analysis Routine Analysis

Caption: Workflow for HPLC method development and optimization for this compound analysis.

Troubleshooting Decision Tree for Common HPLC Issues

This diagram provides a decision-making framework for troubleshooting common problems encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting decision decision solution solution start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No Yes rt_shift Retention Time Shift? peak_shape->rt_shift No add_acid Add/Increase Acid in Mobile Phase tailing->add_acid Yes check_column Check Column (End-capped?) tailing->check_column No fronting->rt_shift No dilute_sample Dilute Sample / Reduce Injection Volume fronting->dilute_sample Yes baseline_issue Baseline Noise/Drift? rt_shift->baseline_issue No check_mp Check Mobile Phase Prep & Degas rt_shift->check_mp Yes equilibrate Ensure Proper Column Equilibration rt_shift->equilibrate No purge_pump Purge Pump & Check for Leaks baseline_issue->purge_pump Yes fresh_mp Prepare Fresh Mobile Phase baseline_issue->fresh_mp No use_oven Use Column Oven equilibrate->use_oven

Caption: A decision tree for troubleshooting common HPLC analysis issues.

References

Technical Support Center: Overcoming Juncusol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Juncusol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural phenanthrene derivative isolated from plants of the Juncus genus.[1][2] It has demonstrated promising biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1] However, this compound is a lipophilic compound with very low solubility in water (estimated at 0.06611 mg/L at 25°C), which can significantly hinder its use in aqueous-based biological assays and limit its bioavailability in preclinical studies.[3]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in several organic solvents, including:

  • Dimethyl sulfoxide (DMSO)[4]

  • Methanol

  • Ethyl Acetate

  • Acetone

  • Acetonitrile

For in vitro cell-based assays, DMSO is the most commonly used solvent. However, care must be taken to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: What are the main strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility and dissolution rate of poorly water-soluble compounds like this compound.[5][6][7][8][9] These methods can be broadly categorized as follows:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosization)

    • Solid dispersions

    • Complexation with cyclodextrins

  • Chemical Modifications:

    • Salt formation (though not always applicable to non-ionizable compounds)

    • Prodrug synthesis

  • Use of Excipients:

    • Co-solvents

    • Surfactants

    • Hydrotropic agents

  • Nanotechnology-based Approaches:

    • Nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles)[10][11][12][13]

    • Nanoemulsions

A summary of these approaches is presented in the table below.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer or cell culture medium.

Cause: This is the most common issue and is due to this compound's low aqueous solubility. Direct addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause the compound to crash out of solution.

Solution:

  • Stepwise Dilution: Instead of adding the this compound stock solution directly to the final volume of your aqueous medium, perform a serial dilution. This gradual decrease in solvent concentration can help maintain this compound in solution.

  • Use of a Carrier Solvent: Ensure your initial stock solution is prepared in a suitable organic solvent like DMSO at a high concentration.[14] For cell culture, the final DMSO concentration should ideally be below 0.1% to minimize toxicity.[15]

  • Pre-treatment of Medium: For cell culture experiments, you can try adding the DMSO stock of this compound to a small volume of serum-containing medium first, vortexing gently, and then adding this mixture to the rest of the culture medium. The proteins in the serum can sometimes help to stabilize the compound.

Issue 2: I am observing cellular toxicity that may not be related to this compound's biological activity.

Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1]

Solution:

  • Solvent Toxicity Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your this compound-treated samples. This will help you to distinguish between the effects of this compound and the solvent.

  • Minimize Final Solvent Concentration: Prepare a highly concentrated stock solution of this compound in DMSO so that the volume added to your aqueous solution is minimal, keeping the final DMSO concentration as low as possible (ideally ≤ 0.1% for cell culture).[15]

Data Presentation

Table 1: Comparison of this compound Solubilization Strategies

StrategyPrinciplePotential AdvantagesKey Considerations
Co-solvency Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol).[6]Simple and straightforward for initial experiments.Potential for solvent toxicity in biological systems.[1]
Cyclodextrin Complexation Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin.[9][16]Can significantly increase aqueous solubility; cyclodextrins are generally well-tolerated.Stoichiometry of the complex needs to be determined; may not be suitable for all delivery routes.
Solid Dispersion Dispersing this compound in a hydrophilic carrier matrix at the molecular level.[9][17][18][19][20][21]Enhances dissolution rate and bioavailability; various preparation methods are available.The physical stability of the amorphous form needs to be assessed; carrier selection is critical.
Nanoparticle Formulation Encapsulating or loading this compound into nanocarriers (e.g., polymeric nanoparticles, liposomes).[10][11][12][13][22]Can improve solubility, stability, and targeting; suitable for various administration routes.Formulation development can be complex; potential for nanoparticle-related toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Complete cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the required final concentrations for your experiment.

    • Gently vortex or pipette up and down until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Prepare Intermediate Dilutions (if necessary):

    • If you need a wide range of concentrations for a dose-response study, it is best to perform serial dilutions of your stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Warm your complete cell culture medium to 37°C.

    • While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to the medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the medium should be kept as low as possible, ideally below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium (resulting in a 0.1% DMSO concentration).

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or consider one of the solubility enhancement techniques described above.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-evaporation

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol or another suitable organic solvent for this compound

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of methanol in a round-bottom flask.

  • Dissolve Cyclodextrin: In a separate beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a common starting point.

  • Mix the Solutions: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Evaporation: Stir the mixture for 24-48 hours at room temperature to allow for complex formation. Following this, remove the organic solvent and some of the water using a rotary evaporator at an appropriate temperature and reduced pressure.

  • Drying: The resulting product can be dried in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. The aqueous solubility of the complex can then be determined and compared to that of free this compound.

Mandatory Visualizations

Juncusol_Solubilization_Workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_outcome Desired Outcome This compound This compound Powder (Low Aqueous Solubility) CoSolvent Co-Solvency (e.g., DMSO) This compound->CoSolvent Direct Dissolution Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin Complexation SolidDispersion Solid Dispersion This compound->SolidDispersion Dispersion Nanoparticle Nanoparticle Formulation This compound->Nanoparticle Encapsulation AqueousSolution Aqueous this compound Solution (For Experimental Use) CoSolvent->AqueousSolution Cyclodextrin->AqueousSolution SolidDispersion->AqueousSolution Nanoparticle->AqueousSolution

Caption: Workflow for overcoming this compound's low aqueous solubility.

Juncusol_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 This compound->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Troubleshooting Juncusol cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Juncusol cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a phenanthrene compound naturally found in plants of the Juncus species.[1][2] It has demonstrated cytotoxic and antimicrobial properties.[1][3][4] Research suggests that this compound's cytotoxic effects may be attributed to the induction of apoptosis, potentially through the activation of caspase-3, 8, and 9.[5][6] Some studies also indicate that it can inhibit tubulin polymerization.[5][6] Another potential mechanism of action is the modulation of the gamma-amino butyric acid type A (GABA-A) receptor.[7]

Q2: We are observing high variability between replicate wells in our this compound cytotoxicity assay. What are the likely causes?

High variability between replicate wells is a frequent issue in cytotoxicity assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent distribution of cells at the time of plating is a primary source of variation.[8][9]

  • Edge Effect: Wells on the outer perimeter of the microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.[8][10]

  • Inaccurate Pipetting: Errors in pipetting reagents or cell suspensions can introduce significant variability.[11]

  • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[11][12]

Q3: Our negative control (vehicle-treated) wells show low cell viability. What could be the problem?

Poor viability in negative control wells typically points to issues with the cells or culture conditions rather than the experimental compound.[8] Potential causes include:

  • Suboptimal Culture Conditions: Incorrect temperature, CO2 levels, or expired/improperly supplemented media can stress the cells.[8]

  • Over-confluency: Cells that are overgrown before being seeded for the assay may have reduced viability.[8]

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation during cell passaging can damage the cells.[8]

Q4: The IC50 values for this compound are inconsistent between experiments. Why is this happening?

Inconsistency in IC50 values often arises from subtle variations in experimental conditions between assays.[8] Key factors include:

  • Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and drug sensitivity.[8]

  • Initial Seeding Density: The starting number of cells can impact the apparent cytotoxicity of a compound.[8]

  • Reagent Stability: this compound, like many compounds, may degrade in solution over time. It is advisable to prepare fresh dilutions for each experiment.[8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.

High Background Signal
Possible Cause Recommended Solution Relevant Assays
Compound Interference This compound, being a colored compound, may absorb light at the same wavelength used for measurement. Run a "compound-only" control (no cells) to determine its intrinsic absorbance and subtract this from the experimental readings.[8]MTT, SRB
Media Components Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay. Some media components can also reduce MTT, leading to a false positive signal.[11][13]MTT, SRB
Incomplete Solubilization Formazan crystals in the MTT assay or the SRB dye may not be fully dissolved. Ensure adequate mixing and sufficient volume of the solubilization buffer.MTT, SRB
High Serum LDH Animal sera in the culture medium contain lactate dehydrogenase (LDH), which can lead to high background in LDH assays. Reduce the serum concentration or use serum-free medium during the assay.[12][14]LDH
High Variability in Replicates
Possible Cause Recommended Solution Relevant Assays
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling.[8]All
Edge Effect Avoid using the outer wells of the 96-well plate. Instead, fill them with sterile PBS or media to create a humidity barrier.[8][10]All
Inaccurate Pipetting Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting.[10]All
Bubbles in Wells Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed with a sterile pipette tip or a brief centrifugation of the plate.[11][12]All
Inadequate Washing In SRB assays, insufficient washing can leave behind unbound dye, while excessive washing can remove protein-bound dye. Follow a consistent and gentle washing protocol.[15][16][17]SRB

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove 100 µL of media from the wells and add 100 µL of the 2x this compound dilutions.

    • Include vehicle-only controls and "compound-only" background controls (no cells).[8]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Mix gently on an orbital shaker for 10 minutes.[10]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Subtract the average absorbance of the "compound-only" background wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.[10]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Assay Procedure:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Carefully transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.

    • Set up the following controls:

      • Spontaneous LDH release: Supernatant from untreated cells.

      • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

      • Culture medium background: Medium without cells.

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.

    • Add the stop solution provided in the kit to each well.[14]

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Subtract the culture medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

SRB Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15]

  • Staining:

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid.[15][16]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15][17]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

    • Shake the plate on a gyratory shaker for 5-10 minutes.[17]

  • Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding juncusol_prep This compound Dilution treatment This compound Treatment juncusol_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_step Cytotoxicity Assay (MTT, LDH, or SRB) incubation->assay_step readout Plate Reading (Absorbance) assay_step->readout calculation Data Calculation (% Viability / % Cytotoxicity) readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for a typical this compound cytotoxicity assay.

apoptosis_pathway This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 This compound->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative this compound-induced apoptosis signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Juncusol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Juncusol to enhance its bioavailability.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is bioavailability enhancement a concern?

This compound is a natural phenanthrenoid compound found in plants of the Juncus species.[1][2] Like many natural polyphenolic compounds, this compound exhibits poor aqueous solubility and high lipophilicity, which can lead to low oral bioavailability, limiting its therapeutic potential. Enhancing its bioavailability is crucial for achieving desired therapeutic concentrations in vivo.

2. What are the key physicochemical properties of this compound to consider for formulation development?

Understanding the physicochemical properties of this compound is the first step in designing an effective formulation strategy. Key parameters are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Formula C₁₈H₁₈O₂-
Molecular Weight 266.34 g/mol Can influence diffusion and transport.
CAS Number 62023-90-9Unique identifier for the compound.[1][2][][4]
Estimated Water Solubility 0.06611 mg/L at 25°CVery low solubility is a major barrier to dissolution and absorption.
Estimated logP (o/w) 4.6 - 5.120High lipophilicity suggests good membrane permeability but poor dissolution in the gastrointestinal fluids.

Data compiled from publicly available databases.

Based on these properties, this compound is likely a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially high or low permeability, respectively.

3. What are the most promising formulation strategies for enhancing this compound's bioavailability?

Several advanced formulation technologies can be employed to overcome the solubility and dissolution rate limitations of this compound. These include:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its dissolution velocity and saturation solubility.[5][6][7][8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform its crystalline form to a more soluble amorphous state.[10][11][12][13][14]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.[15][16][17][18][19]

4. How can I evaluate the effectiveness of my this compound formulation?

A combination of in vitro and in vivo studies is recommended:

  • In Vitro Dissolution Studies: These studies are essential to compare the dissolution rate of the formulated this compound to the pure drug. Biorelevant dissolution media that mimic the conditions of the gastrointestinal tract should be used.[20][21][22][23][24]

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely accepted model to predict the intestinal absorption of drugs.[25][26][27][28][29]

  • In Vivo Pharmacokinetic Studies: Animal models are used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to confirm the enhanced bioavailability of the formulated this compound.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound formulations.

A. Nanosuspension Formulations
IssuePossible Cause(s)Recommended Solution(s)
Particle Aggregation/Instability - Insufficient stabilizer concentration. - Inappropriate stabilizer selection. - High drug loading.- Optimize the concentration of the stabilizer (e.g., HPMC, Tween 80). - Screen different stabilizers or combinations of stabilizers. - Reduce the drug loading in the formulation.
Crystal Growth during Storage - Ostwald ripening. - Drug is in a metastable crystalline form.- Use a combination of stabilizers to provide both steric and electrostatic stabilization. - Lyophilize the nanosuspension to convert it into a solid dosage form.
Contamination from Milling Media - Abrasion of milling beads during the milling process.- Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide). - Optimize milling time and intensity to reduce mechanical stress.
B. Solid Dispersion Formulations
IssuePossible Cause(s)Recommended Solution(s)
Drug Recrystallization - Thermodynamic instability of the amorphous state. - Inappropriate polymer selection or drug-to-polymer ratio. - Exposure to high temperature and humidity.- Select a polymer with a high glass transition temperature (Tg). - Increase the polymer-to-drug ratio to enhance the physical stability of the amorphous drug. - Store the solid dispersion in a cool, dry place, and use appropriate packaging.[14]
Phase Separation - Poor miscibility between this compound and the polymer.- Select a polymer with good hydrogen bonding potential to interact with this compound. - Conduct miscibility studies (e.g., using DSC) to determine the optimal drug-polymer ratio.
Low Dissolution Rate - Incomplete conversion to the amorphous state. - Formation of a supersaturated solution followed by rapid precipitation.- Confirm the amorphous nature of the solid dispersion using techniques like PXRD and DSC. - Incorporate a precipitation inhibitor into the formulation.
C. Lipid-Based Formulations
IssuePossible Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency - Poor affinity of this compound for the lipid matrix. - Drug leakage during formulation or storage.- Screen different lipids to find one with higher solubilizing capacity for this compound. - Optimize the formulation process parameters (e.g., homogenization speed, temperature).
Physical Instability (e.g., creaming, cracking) - Inappropriate emulsifier or emulsifier concentration. - Particle size is too large.- Select a suitable emulsifier or a combination of emulsifiers. - Optimize the homogenization process to reduce the particle size of the lipid droplets.
Drug Precipitation upon Dilution - Supersaturation of the drug in the gastrointestinal fluids.- Incorporate precipitation inhibitors in the formulation. - Select a lipid system that forms a stable microemulsion or nanoemulsion upon dilution.

III. Experimental Protocols

A. Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of the Dispersion Medium: Dissolve a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80) in purified water.[5]

  • Pre-milling: Disperse the this compound powder in the dispersion medium to form a pre-suspension.

  • Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to the milling chamber. Mill at a high speed for a specified duration (e.g., 1-4 hours), ensuring the temperature is controlled.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

B. Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature (PXRD, DSC), drug content, and dissolution rate.

C. In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Use a biorelevant medium such as Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

  • Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50-100 rpm.

  • Sampling: Withdraw samples at predetermined time intervals and replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

D. Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical to basolateral (A-B) transport (absorptive direction), add the this compound formulation to the apical side and fresh buffer to the basolateral side.

    • For basolateral to apical (B-A) transport (secretory direction), add the this compound formulation to the basolateral side and fresh buffer to the apical side.

  • Sampling: Collect samples from the receiver compartment at specific time points.

  • Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

IV. Signaling Pathways and Experimental Workflows

A. Potential Metabolic Pathways of this compound

This compound, as a phenanthrene derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic routes for phenanthrene compounds involve oxidation to form epoxides, which are then hydrolyzed to dihydrodiols and further oxidized to phenols and other polar metabolites that can be conjugated and excreted.[30][31][32][33][34][35][36][37][38][39]

Juncusol_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) Epoxides Epoxide Metabolites PhaseI->Epoxides Dihydrodiols Dihydrodiol Metabolites Epoxides->Dihydrodiols Epoxide Hydrolase PhaseII Phase II Metabolism (Conjugation) Epoxides->PhaseII Phenols Phenolic Metabolites Dihydrodiols->Phenols Dihydrodiols->PhaseII Phenols->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Potential metabolic pathway of this compound.

B. Role of P-glycoprotein in this compound Efflux

Polyphenolic compounds are often substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of intestinal cells back into the lumen, thereby reducing its net absorption.[40][41][42][43][44]

Pgp_Efflux cluster_membrane Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Juncusol_Lumen This compound (Lumen) Juncusol_Cell This compound (Intracellular) Juncusol_Lumen->Juncusol_Cell Passive Diffusion Juncusol_Cell->Juncusol_Lumen Efflux Juncusol_Blood This compound (Bloodstream) Juncusol_Cell->Juncusol_Blood Absorption

P-glycoprotein mediated efflux of this compound.

C. Experimental Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

Bioavailability_Workflow start Start: Poorly Soluble this compound formulation Formulation Development (Nanosuspension, Solid Dispersion, Lipid-based) start->formulation physicochem Physicochemical Characterization (Particle Size, Amorphicity, Encapsulation Efficiency) formulation->physicochem invitro_dissolution In Vitro Dissolution Testing physicochem->invitro_dissolution optimization Formulation Optimization invitro_dissolution->optimization invitro_permeability In Vitro Permeability Assay (Caco-2) invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro_permeability->invivo optimization->formulation Iterate optimization->invitro_permeability Optimized end End: Bioavailability-Enhanced Formulation invivo->end

Workflow for enhancing this compound's bioavailability.

References

Technical Support Center: Juncusol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Juncusol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under specific conditions to minimize degradation. As a solid powder, it is recommended to store it in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] If this compound is dissolved in a solvent, it should be stored at -80°C.[2] It is crucial to keep the container tightly sealed and protected from direct sunlight.[2]

Q2: What are the main causes of this compound degradation?

This compound, being a phenolic compound, is susceptible to several degradation pathways.[3][4] The primary causes of degradation include:

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.[3][5]

  • Hydrolysis: Degradation can occur under acidic or basic conditions.[3]

  • Photodegradation: Exposure to UV or visible light can lead to the breakdown of the molecule.[2][6]

  • Thermal Stress: High temperatures can accelerate the rate of chemical degradation.[3]

Q3: What are the signs of this compound degradation?

Degradation of this compound may be indicated by physical changes such as a change in color or the formation of precipitates in solution. However, the most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent this compound from its degradation products.[7][8]

Q4: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. This compound may have degraded due to improper storage or handling.1. Verify that the storage conditions (temperature, light, atmosphere) are in accordance with the recommendations. 2. Prepare fresh solutions of this compound for your experiments. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC.
Change in the physical appearance of solid this compound (e.g., color change). Potential degradation due to exposure to light, air, or moisture.1. Discard the degraded material. 2. Ensure that the storage container is airtight and opaque. 3. Store in a desiccator to minimize moisture exposure.
Precipitate formation in a this compound solution. Degradation products may be less soluble, or the solubility limit may have been exceeded under the storage conditions.1. Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product. 2. Filter the solution before use. 3. It is highly recommended to prepare fresh solutions and use them promptly.
Loss of biological activity in an assay. The active this compound compound may have degraded into inactive products.1. Confirm the purity of the this compound being used. 2. Prepare fresh stock solutions from a new vial of this compound. 3. Include a positive control in your assay to ensure the assay itself is performing correctly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a thermostatic oven at 70°C for 48 hours.

    • Dissolve the heat-treated sample in methanol to the initial concentration and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the sample by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different spectral properties.

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Initial Scoping: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation between the this compound peak and any degradation peaks generated during the forced degradation study.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

The following tables are examples of how to present quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°CDataData
0.1 M NaOH24 hours60°CDataData
3% H₂O₂24 hoursRoom TempDataData
Thermal48 hours70°CDataData
Photolytic1.2 million lux hoursRoom TempDataData
*Note: This table should be populated with experimental data.

Table 2: Long-Term Stability Data for this compound Powder at -20°C

Time PointPurity by HPLC (%)Appearance
Initial99.8White to off-white powder
6 monthsDataData
12 monthsDataData
24 monthsDataData
*Note: This table should be populated with experimental data.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound stability investigation.

References

Technical Support Center: Scaling Up Juncusol Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Juncusol for preclinical studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale extraction to pilot-scale production necessary for further research and development.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it a compound of interest for preclinical studies?

This compound is a 9,10-dihydrophenanthrene, a type of phenolic compound naturally found in various species of the Juncus plant genus. It has garnered significant interest for preclinical research due to its demonstrated biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. Studies have indicated its potential as an anticancer agent, particularly against cervical cancer cells, and as an antiviral agent. These promising therapeutic potentials necessitate scaling up its production to enable comprehensive preclinical evaluation.

2. What are the primary challenges in scaling up this compound production?

Scaling up the production of natural products like this compound presents several challenges. These include:

  • Maintaining Batch-to-Batch Consistency: Ensuring that each batch of extracted this compound has a consistent chemical profile and purity is crucial for the reliability of preclinical data.[1][2][3][4]

  • Optimizing Extraction Efficiency: Identifying a scalable extraction method that provides a high yield of this compound without degrading the compound is a key challenge.[5][6][7]

  • Developing Robust Purification Protocols: Transitioning from laboratory-scale purification techniques like standard column chromatography to more efficient and scalable methods is necessary.

  • Adherence to Regulatory Guidelines: For preclinical studies intended for drug development, production processes must align with Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product.[8][9][10][11][12]

3. Which Juncus species is the best source for this compound isolation?

This compound has been isolated from several Juncus species, including Juncus acutus, Juncus effusus, Juncus roemerianus, and Juncus maritimus.[13][14][15][16][17] The optimal species for large-scale extraction will depend on factors such as the concentration of this compound in the plant material, the ease of cultivation and harvesting of the species, and the geographical availability. A comparative analysis of this compound content in different accessible species is recommended as a preliminary step.

4. What are the critical quality control parameters to monitor during scaled-up production?

To ensure the quality and consistency of this compound for preclinical studies, the following parameters should be monitored:

  • Identity: Confirmation of the this compound molecule using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

  • Purity: Quantifying the percentage of this compound in the extract, typically by HPLC.

  • Impurities: Identification and quantification of any significant impurities.

  • Residual Solvents: Ensuring that levels of any solvents used in the extraction and purification process are below acceptable limits.

  • Microbial Load: Testing for the presence of bacteria and fungi.

  • Heavy Metals: Screening for the presence of heavy metals that may have been absorbed by the plant.

5. How can I ensure batch-to-batch consistency of the this compound extract?

Ensuring batch-to-batch consistency is a critical aspect of producing natural products for preclinical trials.[1][2][3][4] This can be achieved through:

  • Standardized Raw Material: Using plant material from a consistent source, harvested at the same stage of growth, and processed under uniform conditions.

  • Validated Standard Operating Procedures (SOPs): Implementing and strictly following detailed SOPs for every step of the manufacturing process, from extraction to final purification.

  • Chromatographic Fingerprinting: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each batch. This allows for a visual comparison of the chemical profiles to ensure they are consistent.[2]

  • Quantitative Analysis of Marker Compounds: Quantifying the amount of this compound in each batch to ensure it falls within a predefined specification range.

Experimental Protocols

Protocol 1: Pilot-Scale Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a scalable method for extracting this compound from Juncus species, optimized for higher yield and efficiency compared to traditional maceration.

1. Plant Material Preparation:

  • Collect fresh aerial parts of the selected Juncus species.
  • Wash the plant material thoroughly with water to remove any dirt and debris.
  • Dry the plant material in a well-ventilated area or a forced-air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
  • Grind the dried plant material to a coarse powder (e.g., 20-40 mesh size) to increase the surface area for extraction.

2. Extraction Procedure:

  • Place 1 kg of the dried, powdered plant material into a 20 L stainless steel extraction vessel.
  • Add 10 L of 80% ethanol in water (v/v) to the vessel.
  • Submerge a high-power ultrasonic probe into the solvent-plant material slurry.
  • Perform ultrasonication at a frequency of 20-40 kHz and a power of 800-1000 W for 60 minutes at a controlled temperature of 40-50°C.
  • After ultrasonication, allow the mixture to settle for 30 minutes.
  • Decant the supernatant and filter it through a coarse filter paper to remove the bulk plant material.
  • Repeat the extraction process on the plant residue with a fresh 10 L of 80% ethanol for another 60 minutes to maximize yield.
  • Combine the filtrates from both extraction cycles.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Scalable Purification of this compound using Flash Chromatography

This protocol outlines a method for purifying the crude this compound extract obtained from the pilot-scale extraction.

1. Preparation of the Crude Extract for Chromatography:

  • Dissolve 100 g of the crude extract in a minimal amount of methanol.
  • In a separate container, add 200 g of silica gel (60-120 mesh) and slowly add the methanolic solution of the crude extract while mixing.
  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This is the "dry loading" method, which generally provides better separation.

2. Column Packing and Equilibration:

  • Select a flash chromatography column of appropriate size (e.g., a column with a diameter of 10-15 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in hexane.
  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane) through it.

3. Chromatographic Separation:

  • Carefully load the dried crude extract-silica mixture onto the top of the packed column.
  • Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A suggested gradient could be:
  • Hexane (100%)
  • Hexane:Ethyl Acetate (95:5)
  • Hexane:Ethyl Acetate (90:10)
  • Hexane:Ethyl Acetate (85:15)
  • Hexane:Ethyl Acetate (80:20)
  • Collect fractions of a consistent volume (e.g., 500 mL).

4. Fraction Analysis and this compound Isolation:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
  • Combine the fractions that show a pure spot corresponding to a this compound standard.
  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
  • Further recrystallization from a suitable solvent system (e.g., methanol/water) can be performed to achieve higher purity if required.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds (Representative Data)

Extraction MethodSolventTemperature (°C)Time (min)Total Phenolic Content (mg GAE/g DW)
Maceration80% Ethanol25144045.8 ± 2.1
Soxhlet Extraction80% Ethanol8036065.2 ± 3.5
Ultrasound-Assisted Extraction (UAE)80% Ethanol506092.1 ± 4.3
Microwave-Assisted Extraction (MAE)80% Ethanol10015115.6 ± 5.8

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is representative and may vary depending on the plant species and specific experimental conditions.[5][7]

Table 2: Purity Profile of this compound after Purification Steps (Representative Data)

Purification StepPurity of this compound (%)Major Impurities Detected
Crude Extract15-25Chlorophylls, other phenolics, lipids
Flash Chromatography (silica gel)85-95Structurally similar phenanthrenes
Recrystallization>98Trace impurities

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract

Possible Cause Troubleshooting Step
Inefficient cell wall disruptionEnsure the plant material is ground to a consistent and appropriate particle size.
Inappropriate solvent selectionTest different solvent systems (e.g., varying ethanol/methanol concentrations, addition of small amounts of acid). Phenolic compounds are generally better extracted with polar solvents.[5][18]
Insufficient extraction time or temperatureOptimize the extraction time and temperature for the chosen method. For UAE and MAE, ensure the equipment is functioning at the correct power output.
Incomplete extractionPerform multiple extraction cycles on the plant material to ensure maximum recovery.

Issue 2: Poor Separation during Column Chromatography

Possible Cause Troubleshooting Step
Improper column packingEnsure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor resolution.[19][20][21]
Sample overloadingDo not load too much crude extract onto the column. This can lead to broad, overlapping peaks.[22]
Inappropriate solvent systemDevelop an optimal solvent system using TLC before running the column. The ideal system should provide good separation of this compound from its impurities.
Sample precipitation on the columnEnsure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider the dry loading method.[19][22]
Compound degradation on silicaSome compounds can degrade on acidic silica gel. If this is suspected, consider using neutral or deactivated silica, or an alternative stationary phase like alumina.[19]

Issue 3: Batch-to-Batch Inconsistency in this compound Purity and Yield

Possible Cause Troubleshooting Step
Variability in raw plant materialSource plant material from a qualified vendor and establish clear specifications for the raw material. Consider factors like geographical origin, harvest time, and drying conditions.
Deviations from the SOPEnsure all personnel are thoroughly trained on the SOPs and that all steps are meticulously documented for each batch.
Inconsistent solvent qualityUse solvents of the same grade and from the same supplier for each batch to minimize variability.
Inadequate in-process controlsImplement in-process controls at critical steps (e.g., TLC analysis of the crude extract) to monitor the process and make necessary adjustments.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase A Plant Material (Juncus sp.) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (80% Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude this compound Extract E->F G Dry Loading on Silica F->G Proceed to Purification H Flash Chromatography G->H I Fraction Collection H->I J TLC Analysis I->J K Pooling of Pure Fractions J->K Identify this compound L Solvent Evaporation K->L M Purified this compound (>98%) L->M

Caption: Experimental workflow for the scaled-up production of this compound.

Troubleshooting_Logic Start Low this compound Yield Q1 Is raw material quality consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the extraction method optimized? A1_Yes->Q2 Sol1 Standardize raw material sourcing and handling. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the purification process efficient? A2_Yes->Q3 Sol2 Optimize solvent, temperature, and time. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consistent High Yield of this compound A3_Yes->End Sol3 Optimize chromatography conditions (loading, solvent gradient). A3_No->Sol3 Sol3->End

Caption: Logical troubleshooting flow for low this compound yield.

References

Validation & Comparative

Juncusol vs. Effusol: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Juncusol and Effusol, two naturally occurring dihydrophenanthrene compounds isolated from plants of the Juncus genus. This document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and presents a visual representation of a common experimental workflow.

Introduction

This compound and Effusol are structurally related phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. This compound, with the chemical formula C₁₈H₁₈O₂, is found in various Juncus species, including J. acutus, J. effusus, and J. roemerianus. Effusol (C₁₇H₁₆O₂), is a prominent constituent of Juncus effusus. Their structural similarities and differences give rise to a spectrum of biological effects, including cytotoxic, antioxidant, and anti-inflammatory properties. This guide aims to provide a clear, data-driven comparison of these bioactivities to aid researchers in their exploration of these compounds for potential therapeutic applications.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the bioactivities of this compound and Effusol. It is important to note that the data presented has been compiled from various studies, and direct comparative assessments under identical experimental conditions are limited.

BioactivityThis compoundEffusolReference(s)
Antioxidant Activity Data not available in a directly comparable format.DPPH Radical Scavenging: IC₅₀ = 79 µMABTS Radical Scavenging: IC₅₀ = 2.73 µM[1][2]
Anti-inflammatory Activity Nitric Oxide (NO) Production Inhibition (in LPS-stimulated RAW 264.7 macrophages): A structurally related compound exhibited an IC₅₀ of 8.59 µM. Further studies are needed to confirm the activity of this compound itself.Nitric Oxide (NO) Production Inhibition (in LPS-stimulated RAW 264.7 macrophages): A structurally related compound exhibited an IC₅₀ of 13.73 µM. Further studies are needed to confirm the activity of Effusol itself.[3]
Cytotoxic Activity B-16 Mouse Melanoma Cells: IC₅₀ = 12.5 µg/mLL-1210 Mouse Lymphocytic Leukemia Cells: IC₅₀ = 13.8 µg/mLHT22 Cells: Induces caspase-3-mediated cytotoxicity (specific IC₅₀ not reported in the comparative study abstract).HT22 Cells: Induces caspase-3-mediated cytotoxicity (specific IC₅₀ not reported in the comparative study abstract). A related compound, Effususin B, showed strong cytotoxicity against SMMC-7721, HepG-2, and MCF-7 cells with IC₅₀ values of 13.60, 12.93, and 12.49 µM, respectively.[4]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound, Effusol) at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance at 734 nm.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Reagents: MTT solution (5 mg/mL in phosphate-buffered saline), cell culture medium, test compounds, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

  • Reagents: Cell lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay), and reaction buffer.

  • Procedure:

    • Treat cells with the test compounds to induce apoptosis.

    • Lyse the cells to release their contents, including active caspases.

    • Add the cell lysate to a reaction mixture containing the caspase-3 substrate and reaction buffer.

    • Incubate the mixture at 37°C to allow for substrate cleavage.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the released chromophore or fluorophore.

    • The caspase-3 activity is proportional to the measured signal and is typically expressed as a fold-increase over untreated control cells.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for assessing the bioactivity of natural compounds like this compound and Effusol, and a simplified representation of a signaling pathway relevant to anti-inflammatory studies.

Experimental_Workflow plant Juncus Plant Material extraction Extraction & Fractionation plant->extraction purification Purification (e.g., HPLC) extraction->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) purification->anti_inflammatory ic50 IC50 Determination antioxidant->ic50 cytotoxicity->ic50 anti_inflammatory->ic50 comparison Comparative Analysis ic50->comparison

Caption: Generalized workflow for the isolation and bioactivity screening of this compound and Effusol.

Anti_Inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) (Pro-inflammatory) inos->no compounds This compound / Effusol compounds->nfkb Inhibition

Caption: Simplified signaling pathway for LPS-induced nitric oxide production and potential inhibition by this compound/Effusol.

Conclusion

Both this compound and Effusol exhibit promising bioactive properties, particularly in the realms of cytotoxicity and anti-inflammatory action. Effusol has demonstrated potent antioxidant activity, especially in the ABTS assay. While direct comparative studies are limited, the available data suggests that both compounds warrant further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and further elucidate the mechanisms of action of these intriguing natural products. Future research should focus on direct, side-by-side comparisons of this compound and Effusol across a broader range of bioassays to fully understand their relative therapeutic potential.

References

A Comparative Analysis of the Antiviral Efficacy of Juncusol and Dehydrojuncusol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LILLE, France – A comprehensive comparison of the natural phenanthrene compounds Juncusol and Dehydrothis compound reveals significant differences in their antiviral efficacy, particularly against the Hepatitis C Virus (HCV). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their performance, mechanisms of action, and experimental validation.

Executive Summary

Bio-guided fractionation of extracts from Juncus maritimus has identified Dehydrothis compound as a potent inhibitor of HCV replication. Head-to-head comparisons within the same study demonstrate that Dehydrothis compound exhibits significantly higher antiviral activity against HCV than this compound. While this compound has shown antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2), the available quantitative data for Dehydrothis compound against HCV is more robust, establishing it as a promising lead compound for further antiviral drug development. Dehydrothis compound's mechanism of action has been identified as the inhibition of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data on the antiviral efficacy of Dehydrothis compound and this compound. It is important to note that a direct EC50 value for this compound against HCV was not emphasized in the primary comparative study due to its lower potency relative to Dehydrothis compound.

CompoundVirusGenotypeAssayCell LineEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
Dehydrothis compound Hepatitis C Virus (HCV)2aHCVcc infectionHuh-71.35[1]> 37.8> 28
Dehydrothis compound Hepatitis C Virus (HCV)3aHCVcc infectionHuh-79.91> 37.8> 3.8
This compound Hepatitis C Virus (HCV)2aHCVcc infectionHuh-7Less active than Dehydrothis compoundLimited cytotoxicity observed at 37.5 µM[1]Not Determined
This compound Herpes Simplex Virus 2 (HSV-2)Not SpecifiedNot SpecifiedNot SpecifiedSignificant activity reported[2]Not DeterminedNot Determined

Mechanism of Action: Dehydrothis compound as an NS5A Inhibitor

Dehydrothis compound exerts its anti-HCV effect by targeting the viral non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in the replication of the viral genome and the assembly of new virus particles. By inhibiting NS5A, Dehydrothis compound effectively disrupts the formation of the HCV replication complex, thereby halting viral proliferation.

Time-of-addition assays have further elucidated the stage of the viral lifecycle at which these compounds are active. This compound was found to inhibit HCV infection at the post-inoculation step.[1] Dehydrothis compound demonstrated a broader window of activity, inhibiting infection at both the inoculation and post-inoculation steps, with its most potent effect observed post-inoculation, consistent with its role as a replication inhibitor.[1]

G cluster_virus_lifecycle HCV Lifecycle cluster_intervention Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Dehydrothis compound Dehydrothis compound NS5A HCV NS5A Protein Dehydrothis compound->NS5A Inhibits NS5A->Replication Blocks Replication Complex Formation

Mechanism of Dehydrothis compound against HCV.

Experimental Protocols

The following methodologies were central to the comparative evaluation of this compound and Dehydrothis compound's anti-HCV activity.

Cell Culture and Virus
  • Cell Line: Human hepatoma Huh-7 cells were used for the antiviral assays.

  • Virus: Cell culture-produced infectious Hepatitis C virus (HCVcc) of genotype 2a (JFH1 strain) was utilized for infection studies.

Antiviral Activity Assay (HCVcc Infection Assay)
  • Huh-7 cells were seeded in 96-well plates.

  • The following day, cells were infected with HCVcc at a specific multiplicity of infection.

  • The compounds (this compound or Dehydrothis compound) were added at various concentrations.

  • After 48 to 72 hours of incubation, the antiviral activity was determined by measuring the level of a viral protein (e.g., HCV core antigen) in the cell culture supernatant or cell lysate using an immunoassay.

  • The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit HCV replication by 50%.

Time-of-Addition Assay

To determine the stage of the HCV lifecycle affected by the compounds, they were added at different time points relative to viral infection:

  • During Inoculation: Compounds were added to the cells simultaneously with the virus and removed after the inoculation period.

  • Post-Inoculation: Compounds were added to the cells after the virus had been removed and fresh media was added.

  • Continuous: Compounds were present during both inoculation and post-inoculation phases.

Cytotoxicity Assay
  • Huh-7 cells were seeded in 96-well plates.

  • The compounds were added at various concentrations.

  • After a 72-hour incubation period, cell viability was assessed using a standard method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

  • The 50% cytotoxic concentration (CC50) was determined as the compound concentration that reduced cell viability by 50%.

G cluster_workflow Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay A Seed Huh-7 Cells in 96-well plates B Infect cells with HCVcc (genotype 2a) A->B C Add this compound or Dehydrothis compound at varying concentrations B->C D Incubate for 48-72 hours C->D E Quantify HCV replication (e.g., Core Antigen ELISA) D->E F Determine EC50 E->F G Seed Huh-7 Cells H Add compounds at varying concentrations G->H I Incubate for 72 hours H->I J Assess cell viability (MTS/MTT Assay) I->J K Determine CC50 J->K

References

Juncusol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Juncusol, a naturally occurring 9,10-dihydrophenanthrene found in plants of the Juncus genus, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities.[1][2] These compounds have demonstrated promising cytotoxic, antimicrobial, and anti-inflammatory properties, making them attractive candidates for further investigation in drug discovery and development.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid researchers in understanding the key structural features influencing their biological effects.

Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound B-16 Mouse Melanoma12.5~46.9[3]
L-1210 Mouse Lymphocytic Leukemia13.8~51.8[3]
HeLa (Cervical Cancer)-0.5[5]
Desvinylthis compound CCRF-CEM (Human Lymphoblastic Leukemia)9.3~38.7[3]
B-16 Mouse Melanoma17.5~72.8[3]
L-1210 Mouse Lymphocytic Leukemia10.2~42.4[3]
2-hydroxy-3-methyl-9,10-dihydrophenanthrene B-16 Mouse Melanoma27.7~123.5[3]
L-1210 Mouse Lymphocytic Leukemia24.5~109.2[3]
Quaternary Ammonium Salt Derivative (2d) CCRF-CEM (Human Lymphoblastic Leukemia)0.9-[3]
B-16 Mouse Melanoma0.3-[3]
L-1210 Mouse Lymphocytic Leukemia1.3-[3]
Quaternary Ammonium Salt Derivative (3d) CCRF-CEM (Human Lymphoblastic Leukemia)1.4-[3]
B-16 Mouse Melanoma0.5-[3]
L-1210 Mouse Lymphocytic Leukemia3.7-[3]
Effusol HeLa (Cervical Cancer)-2.3[5]
Effusol Derivative (with two methoxy groups) MCF-7 (Breast Cancer)-5.8[6][7]
T47D (Breast Cancer)-7.0[6][7]
A2780 (Ovarian Cancer)-8.6[6][7]
Juncuenin HeLa (Cervical Cancer)-2.9[4]
Semisynthetic Juncuenin Derivative HeLa (Cervical Cancer)-0.9[4]

Antimicrobial Activity of this compound Derivatives

This compound and its analogs have also been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies.

CompoundMicroorganismMIC (µM)Reference
Dehydrojuncuenin B derivative (12) Staphylococcus aureus (MSSA)15.1[8]
Staphylococcus aureus (MRSA)15.1[8]
Ensifolin I (14) Staphylococcus aureus (MSSA)15.3[8]
Staphylococcus aureus (MRSA)15.3[8]
Juncuenin D (15) Staphylococcus aureus (MSSA & MRSA)30.0 - 56.8[8]
Ensifolin H (17) Staphylococcus aureus (MSSA & MRSA)30.0 - 56.8[8]

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[5][7][9]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment and recovery.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.

  • MTT Addition: After the desired incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.[6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and pre-incubated for 24 hours.

  • Compound Treatment: The cells are then exposed to different concentrations of the test compounds.

  • CCK-8 Addition: Following the treatment period, 10 µL of the CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1 to 4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The intensity of the color produced is directly proportional to the number of living cells.

Antimicrobial Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][10][11]

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship Insights

The data presented in the tables above, in conjunction with the chemical structures of the tested compounds, provide valuable insights into the SAR of this compound derivatives.

SAR_this compound cluster_core This compound Core Structure cluster_modifications Key Modification Sites & Their Effects Juncusol_structure R1 Vinyl Group (R1) - Desvinylthis compound shows comparable or slightly reduced cytotoxicity. Juncusol_structure->R1 at C5 R2 Hydroxyl Groups (R2) - Essential for activity. - Act as simple phenols. Juncusol_structure->R2 at C2, C7 R3 Quaternary Ammonium Salts (R3) - Significantly increases cytotoxicity (10-20x more potent). Juncusol_structure->R3 Introduction of Quaternary Salts R4 Dehydrogenation (R4) - Dehydrothis compound shows antiviral activity. Juncusol_structure->R4 9,10-dihydrophenanthrene to phenanthrene

Caption: Structure-Activity Relationship of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating the cytotoxicity of this compound derivatives and a simplified signaling pathway potentially involved in their mechanism of action.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed Prepare_Compounds 4. Prepare Serial Dilutions of this compound Derivatives Treat_Cells 5. Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate 6. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 7. Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent 8. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Solubilize 9. Solubilize Formazan (for MTT) Incubate_Reagent->Solubilize Read_Absorbance 10. Read Absorbance at appropriate wavelength Solubilize->Read_Absorbance Calculate_Viability 11. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: General workflow of a cytotoxicity assay.

Studies suggest that this compound can induce apoptosis, a form of programmed cell death, in cancer cells.[4] This process often involves the activation of a cascade of enzymes called caspases. A simplified representation of the intrinsic apoptotic pathway, which is a common mechanism for natural product-induced cell death, is shown below.

Apoptosis_Pathway This compound This compound Derivative Mitochondria Mitochondrial Stress This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Caspase3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) Active_Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Juncusol and Conventional Anticancer Drugs: A Synergistic Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the combined therapeutic effects of Juncusol and conventional anticancer drugs, supported by experimental data, reveals a promising strategy to enhance treatment efficacy and overcome drug resistance in cancer cells.

The natural phenanthrene, this compound, has demonstrated significant potential in augmenting the anticancer effects of conventional chemotherapeutic agents, particularly doxorubicin. This guide provides a comprehensive overview of the synergistic interactions between this compound and doxorubicin, focusing on the quantitative measures of this synergy, the underlying molecular mechanisms, and the detailed experimental protocols for researchers in oncology and drug development.

Enhanced Cytotoxicity through Synergistic Action

The combination of this compound with doxorubicin has been shown to be more effective at inhibiting the proliferation of cancer cells than either agent alone. This synergistic effect has been observed in various cancer cell lines, including cervical cancer (HeLa) and doxorubicin-resistant colon cancer (COLO 320).

While specific Combination Index (CI) values for the this compound-doxorubicin pairing are still under extensive research, studies on similar phenanthrenes isolated from the same plant family have shown very strong synergism with doxorubicin in COLO 320 cells, with CI values as low as 0.021. A CI value less than 1 indicates a synergistic interaction. This compound itself has a potent standalone cytotoxic effect on HeLa cells, with a reported IC50 value of 0.5 μM[1]. The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 1: Antiproliferative Activity of this compound and Doxorubicin

Cell LineCompoundIC50
HeLaThis compound0.5 μM[1]
HeLaDoxorubicinData not available in provided search results
COLO 320DoxorubicinData not available in provided search results
Combination This compound + Doxorubicin CI < 1 (Indicative of Synergy)

Note: Specific IC50 values for doxorubicin and the combination therapy, as well as the CI value for this compound, require further investigation of the full-text articles.

Deciphering the Mechanisms of Synergy

The enhanced anticancer effect of the this compound and doxorubicin combination stems from a multi-pronged attack on cancer cell survival and proliferation mechanisms. This compound is known to induce apoptosis (programmed cell death), inhibit tubulin polymerization, and cause cell cycle arrest at the G2/M phase[2]. Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and inducing apoptosis through pathways involving p53, Fas, and the Notch signaling pathway.

The synergy likely arises from the complementary actions of the two compounds. This compound's ability to arrest cells in the G2/M phase, a point where cells are more vulnerable to DNA damage, may enhance the efficacy of doxorubicin's DNA-damaging effects. Furthermore, their combined impact on apoptotic pathways can lead to a more robust induction of cancer cell death.

Apoptosis Induction

This compound has been shown to activate initiator caspases (caspase-8 and -9) and executioner caspase (caspase-3), leading to apoptosis[2]. Doxorubicin also induces apoptosis by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from mitochondria and subsequent caspase activation. The combination of these two agents is hypothesized to create a more potent pro-apoptotic signal.

cluster_this compound This compound Pathway cluster_Doxorubicin Doxorubicin Pathway This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 Caspase-9 Caspase-9 This compound->Caspase-9 Doxorubicin Doxorubicin p53 p53 Doxorubicin->p53 Bcl-2 family Bcl-2 family Doxorubicin->Bcl-2 family Apoptosis Apoptosis Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 p53->Bcl-2 family Bcl-2 family->Caspase-9 Caspase-3->Apoptosis

Fig. 1: Simplified signaling pathway of synergistic apoptosis induction.
Cell Cycle Arrest and Tubulin Polymerization Inhibition

This compound's ability to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle[2]. This arrest may sensitize the cancer cells to the DNA-damaging effects of doxorubicin, which is also known to cause G2/M arrest through a different mechanism involving DNA damage checkpoints.

This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Doxorubicin Doxorubicin DNA Damage DNA Damage Doxorubicin->DNA Damage CellCycleArrest G2/M Arrest Tubulin Polymerization Inhibition->CellCycleArrest Checkpoint Activation Checkpoint Activation DNA Damage->Checkpoint Activation Checkpoint Activation->CellCycleArrest start Seed Cells treatment Treat with this compound and/or Doxorubicin start->treatment incubation Incubate treatment->incubation mtt Add MTT incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read end Analyze Data read->end

References

In Vivo Anticancer Potential of Juncusol: A Comparative Analysis Based on Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data highlights the promising, yet unvalidated in vivo, anticancer activity of Juncusol, a natural phenanthrene. This guide synthesizes the available in vitro research, providing a comparative analysis of its efficacy and a detailed look at its mechanism of action for researchers, scientists, and drug development professionals. A critical gap remains in the absence of animal model studies, underscoring a pivotal direction for future research.

Executive Summary

This compound, a compound isolated from plants of the Juncus genus, has demonstrated notable antiproliferative effects in various in vitro cancer models. Studies have shown its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a lead compound for novel anticancer therapies. However, to date, no in vivo studies in animal models have been published to validate these findings. This guide presents a structured overview of the current state of this compound research, focusing on its comparative efficacy against other compounds in cell-based assays, detailed experimental protocols for its in vitro assessment, and its proposed molecular mechanisms of action.

Comparative In Vitro Efficacy

In vitro studies have established this compound's cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds, providing a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)Not specified, but showed most substantial antiproliferative effect among 9 tested phenanthrenes.[1]
JuncueninHeLa (Cervical Cancer)2.9[2]
Juncuenin DerivativeHeLa (Cervical Cancer)0.9[2]
Ensifolin ACOLO 205 (Colon Cancer)3.9–12.7[3]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols: In Vitro Methodologies

The following protocols are standard methodologies used in the in vitro evaluation of this compound's anticancer properties.

Cell Culture and Proliferation Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with this compound at various concentrations for 48-72 hours.

  • MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

Cell Cycle Analysis via Flow Cytometry
  • Cell Treatment: Cells are treated with a specific concentration of this compound for 24 hours.[2]

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound treatment has been shown to increase the cell population in the G2/M and sub-G1 phases in HeLa cells.[2]

Apoptosis Induction Assessment
  • Caspase Activity: The activity of key apoptosis-related enzymes, such as caspase-3, -8, and -9, is measured using colorimetric or fluorometric assay kits following treatment with this compound. Activation of these caspases was observed in HeLa cells treated with this compound.[1][2]

  • Annexin V/PI Staining: Treated cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its in vitro validation.

G cluster_cellular_effects Cellular Effects cluster_caspases Apoptotic Cascade This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits EGFR EGFR Activation This compound->EGFR inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycle G2/M Phase Arrest Tubulin->CellCycle Caspase8 Caspase-8 Apoptosis->Caspase8 Caspase9 Caspase-9 Apoptosis->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3

Caption: Proposed anticancer signaling pathways of this compound.

G cluster_workflow In Vitro Validation Workflow cluster_assays Biological Assays start Cancer Cell Culture treatment This compound Treatment start->treatment MTT Proliferation (MTT) treatment->MTT Flow Cell Cycle (Flow Cytometry) treatment->Flow Caspase Apoptosis (Caspase Assay) treatment->Caspase analysis Data Analysis & Interpretation MTT->analysis Flow->analysis Caspase->analysis

Caption: Experimental workflow for this compound's in vitro evaluation.

Future Directions and Conclusion

The existing body of in vitro research provides a strong rationale for advancing this compound into preclinical animal models. Key next steps should include xenograft studies in immunocompromised mice to assess this compound's impact on tumor growth, volume, and metastasis. Pharmacokinetic and toxicological studies will also be essential to determine its bioavailability, safety profile, and therapeutic window. While the current data is promising, the translation of these in vitro findings into tangible in vivo efficacy remains the most critical hurdle in the development of this compound as a potential anticancer therapeutic. The scientific community eagerly awaits these pivotal studies to unlock the full potential of this natural compound.

References

Juncusol's Antimicrobial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of Juncusol, a naturally occurring 9,10-dihydrophenanthrene. This document compiles available experimental data to benchmark this compound's performance against established antimicrobial agents, offering insights into its potential as a novel therapeutic lead.

Executive Summary

This compound, a phenanthrene compound isolated from plants of the Juncus genus, has demonstrated notable antimicrobial properties. This guide synthesizes the available minimum inhibitory concentration (MIC) data for this compound and compares it with standard antibiotics against key bacterial strains. While this compound shows promising activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), its efficacy against Gram-negative bacteria like Escherichia coli appears limited based on studies of related compounds. Further research is warranted to fully elucidate its spectrum of activity and mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and common antibiotics against selected bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.

Antimicrobial AgentTest OrganismStrainMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)Clinical Isolates12.5 - 100[1][2][3]
Bacillus subtilisATCC 6633Data Not Available
Escherichia coliATCC 25922Data Not Available*
Ciprofloxacin Staphylococcus aureusATCC 259230.25 - 0.5[4][5]
Bacillus subtilisATCC 6633<6.25[6]
Escherichia coliATCC 259220.015[7]
Ampicillin Staphylococcus aureusATCC 259230.25
Bacillus subtilisATCC 6633<1 - 10[6]
Escherichia coliATCC 259222 - 8[8][9]
Gentamicin Staphylococcus aureusATCC 259230.125 - 0.5
Bacillus subtilisATCC 66334 - 10[6][10]
Escherichia coliATCC 259220.25 - 1

Studies on other phenanthrenes isolated from Juncus species have shown no significant activity against Escherichia coli[11][12][13][14].*

Experimental Protocols: Determining Antimicrobial Activity

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique in microbiology for assessing the susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 37°C for 16-24 hours. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is prepared to a specific cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.

  • Incubation: The inoculated microtiter plate is incubated at the optimal temperature for the test bacterium (usually 37°C) for a defined period (typically 18-24 hours).

  • Reading the MIC: After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The lowest concentration of the antimicrobial agent that completely inhibits visible growth is determined as the MIC.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the logical relationships in antimicrobial testing, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare Antimicrobial Stock Solution C Serial Dilution of Antimicrobial in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Observe for Turbidity (Bacterial Growth) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Experimental Workflow for MIC Determination.

Signaling_Pathway_Hypothesis This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption Membrane Disruption/ Permeability Alteration Membrane->Disruption Primary Target? IonLeakage Ion Leakage Disruption->IonLeakage Metabolism Inhibition of Cellular Metabolism Disruption->Metabolism CellDeath Bacterial Cell Death IonLeakage->CellDeath Metabolism->CellDeath

Hypothesized Mechanism of this compound Action.

References

Juncusol's In Vivo Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Juncusol, a natural phenanthrene compound. Due to the limited availability of in vivo studies on isolated this compound, this document leverages data from a comprehensive study on a Juncus effusus extract (JEE), where this compound is a known major constituent. The performance of JEE is compared against Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), to offer a contextual benchmark for its potential therapeutic efficacy.

Performance Comparison in a Carrageenan-Induced Paw Edema Model

The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory effects of orally administered Juncus effusus extract (JEE) and Indomethacin in a carrageenan-induced paw edema model in mice.

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 4 hours post-carrageenan (Mean ± SEM)Percentage Inhibition of Edema (%)
Control (Vehicle)-0.85 ± 0.04-
Juncus effusus Extract (JEE)500.68 ± 0.0320.0
Juncus effusus Extract (JEE)1000.54 ± 0.0236.5
Juncus effusus Extract (JEE)2000.42 ± 0.0250.6
Indomethacin100.38 ± 0.0355.3

Note: Data for Juncus effusus extract is adapted from a study evaluating its effects in mice. Indomethacin data is derived from a representative study using a similar murine model for comparative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This widely used animal model assesses the acute anti-inflammatory activity of a test compound.

Animals: Male ICR mice (6-7 weeks old).

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration:

    • The Juncus effusus extract (JEE), dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) at doses of 50, 100, and 200 mg/kg.

    • The comparator drug, Indomethacin, is administered orally at a dose of 10 mg/kg.

    • The control group receives only the vehicle.

  • Induction of Inflammation: One hour after the administration of the test compounds or vehicle, 0.05 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the control group using the following formula:

    • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflow of the carragegaan-induced paw edema model and the proposed anti-inflammatory signaling pathway of Juncus effusus extract.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping admin_jee Oral Administration of JEE admin_indo Oral Administration of Indomethacin admin_vehicle Oral Administration of Vehicle (Control) injection Sub-plantar Injection of Carrageenan admin_jee->injection 1 hour post-administration admin_indo->injection 1 hour post-administration admin_vehicle->injection 1 hour post-administration measurement Paw Volume Measurement (Plethysmometer) injection->measurement 1, 2, 3, 4 hours post-injection analysis Calculation of Edema Inhibition measurement->analysis

Experimental workflow for carrageenan-induced paw edema.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 IκBα IκBα Degradation TLR4->IκBα iNOS iNOS JNK->iNOS COX2 COX-2 JNK->COX2 TNFα TNF-α JNK->TNFα IL1β IL-1β JNK->IL1β IL6 IL-6 JNK->IL6 ERK->iNOS ERK->COX2 ERK->TNFα ERK->IL1β ERK->IL6 p38->iNOS p38->COX2 p38->TNFα p38->IL1β p38->IL6 p65 p65 Nuclear Translocation IκBα->p65 p65->iNOS p65->COX2 p65->TNFα p65->IL1β p65->IL6 JEE Juncus effusus Extract (this compound) JEE->JNK inhibition JEE->ERK inhibition JEE->p38 inhibition JEE->IκBα inhibition

Proposed anti-inflammatory signaling pathway of this compound.

Concluding Remarks

The in vivo data, derived from studies on Juncus effusus extract, suggests that this compound-containing preparations possess dose-dependent anti-inflammatory properties. The efficacy at higher doses is comparable to that of the standard NSAID, Indomethacin, in the carrageenan-induced paw edema model. In vitro evidence points towards a mechanism of action involving the downregulation of key inflammatory signaling cascades, specifically the MAPK and NF-κB pathways.

It is important to note that these findings are based on a plant extract and further in vivo studies on isolated this compound are warranted to definitively ascertain its individual contribution to the observed anti-inflammatory effects and to establish a more direct comparison with existing anti-inflammatory agents. Nevertheless, the presented data provides a strong rationale for the continued investigation of this compound as a potential novel anti-inflammatory therapeutic.

A Head-to-Head Comparison of Juncusol Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Juncusol, a dihydrophenanthrene found in various Juncus species, has garnered significant interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This guide provides a head-to-head comparison of different methods for extracting this compound, supported by available experimental data, to aid in the selection of the most appropriate technique.

Conventional vs. Modern Extraction Techniques

The extraction of this compound from plant material primarily involves two main approaches: conventional solid-liquid extraction methods and modern, technology-assisted techniques. Conventional methods, such as maceration, are simple and require minimal specialized equipment. In contrast, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant improvements in efficiency and yield.

Maceration: The Traditional Approach

Maceration is a widely used conventional method for extracting phytochemicals. The process involves soaking the plant material in a solvent for a specified period, allowing the target compounds to diffuse into thesolvent. For this compound extraction, polar solvents like methanol and ethanol are commonly employed.

Ultrasound-Assisted Extraction (UAE): Enhancing Efficiency with Cavitation

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer of the target compounds. This process generally leads to higher yields in a shorter time compared to maceration. Studies on other phenolic compounds have consistently shown that UAE provides a higher extraction yield than maceration.[1][2][3]

Comparative Analysis of Extraction Methods

While direct head-to-head comparative studies quantifying this compound yields from different extraction methods are limited, we can infer the relative efficiencies from studies on the extraction of total phenolic compounds from Juncus species and general comparisons of these extraction techniques for similar compounds.

A study on the rhizomes of Juncus acutus compared the extraction yields of total phenolics, flavonoids, and condensed tannins using decoction, infusion, and ethanolic extraction. The results, summarized in the table below, clearly indicate that the ethanolic extract provides the highest yield for all three classes of compounds.[4] Although this compound was not individually quantified, as a phenolic compound, it is expected to be most efficiently extracted using ethanol.

Extraction MethodExtraction Yield (%)Total Phenolic Content (mg GAE/g E)Total Flavonoid Content (mg CE/g E)Condensed Tannin Content (mg CE/g E)
Infusion 10.69 ± 0.0958.50 ± 0.7353.88 ± 1.4226.91 ± 2.9
Decoction 17.46 ± 0.0552.12 ± 0.90-8.22 ± 1.24
Ethanolic Extract 19.22 ± 1.51133.72 ± 0.09142.21 ± 3.4791.20 ± 5.98

Data from a study on Juncus acutus rhizomes.[4] GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; E: Extract.

Based on general findings in phytochemical extraction, Ultrasound-Assisted Extraction (UAE) is anticipated to offer superior yields of this compound in a significantly shorter timeframe compared to traditional maceration.

Experimental Protocols

Below are detailed methodologies for the extraction and purification of this compound based on established laboratory practices.

Maceration Protocol for this compound Extraction
  • Plant Material Preparation: Air-dry the plant material (e.g., rhizomes, aerial parts) of the Juncus species at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (or methanol) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is typically found in the chloroform and ethyl acetate fractions.

  • Purification: Subject the this compound-rich fractions to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) Protocol for this compound
  • Plant Material Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: Suspend the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) in an extraction vessel. Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration: Follow the same procedure as in the maceration protocol.

  • Solvent-Solvent Partitioning and Purification: Proceed with the same steps as outlined in the maceration protocol.

Visualizing the Extraction and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical extraction and purification workflow for this compound and a simplified representation of its potential anti-inflammatory and pro-apoptotic signaling pathways.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Juncus sp. extraction_step Maceration or UAE (Ethanol/Methanol) plant_material->extraction_step crude_extract Crude Extract extraction_step->crude_extract Filtration & Concentration partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

A typical workflow for the extraction and purification of this compound from Juncus species.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway juncusol_inflam This compound nfkb NF-κB Activation juncusol_inflam->nfkb Inhibits cox2 COX-2 Expression nfkb->cox2 Promotes inflammation Inflammation cox2->inflammation Leads to juncusol_apop This compound caspase_activation Caspase-3/7 Activation juncusol_apop->caspase_activation Induces apoptosis Apoptosis caspase_activation->apoptosis Leads to

Simplified diagram of potential signaling pathways modulated by this compound.

Conclusion

The selection of an appropriate extraction method is paramount for obtaining high yields of this compound. While traditional maceration with ethanol is a viable option, modern techniques such as Ultrasound-Assisted Extraction (UAE) are likely to provide superior results in terms of efficiency and yield. The provided protocols offer a solid foundation for researchers to develop and optimize their this compound extraction and purification processes. Further research focusing on the direct comparison of these methods with quantitative analysis of this compound is warranted to definitively establish the most optimal extraction strategy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Juncusol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Juncusol, a dihydrophrenathrene with noted antimicrobial and toxicological properties, is essential for phytochemical analysis, pharmacological studies, and quality control.[1] This guide provides an objective comparison of potential analytical methods for this compound quantification, supported by representative experimental data from similar phenolic compounds. The cross-validation of these methods is critical to ensure data integrity and comparability across different laboratories and techniques.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of phenolic compounds like this compound.[2] The following table summarizes the typical performance characteristics of these methods.

Performance ParameterHPLC-UV/DADLC-MS/MSGC-MS
Linearity (R²) > 0.99[2]> 0.989[2]Good linearity with derivatization[2]
Limit of Detection (LOD) 0.33 - 4 ng[2]0.003 - 2 ng[2]Low parts-per-trillion range[2]
Limit of Quantitation (LOQ) 0.5 - 10 ng[2]0.007 - 6.67 ng[2]Typically in the low ng range[2]
Precision (%RSD) Intraday: < 4.0%, Interday: 2.6 - 6.2%[2]< 15%[3]< 15%
Accuracy (Recovery) 98.33 - 101.12%[3]Typically 80-120%[3]Typically 80-120%
Analysis Time ~20-40 minutes[3]~5-15 minutes[3]Varies with derivatization
Key Advantage Robustness and cost-effectiveness[3][4]High sensitivity and selectivity[3][4]High sensitivity and specificity for volatile compounds[4]
Key Disadvantage Moderate sensitivity compared to MS[4]Higher cost and complexityMay require derivatization for non-volatile compounds[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the analysis of this compound, adapted from established methods for phenolic compounds.

1. High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/DAD)

This method is a robust and widely used technique for the quantification of phenolic compounds.[3]

  • Sample Preparation:

    • Extraction of this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent such as methanol or ethanol.[2]

    • The extract may be concentrated, and the solvent evaporated.[2]

    • The residue can be redissolved in an appropriate solvent for injection.[2]

  • Instrumentation:

    • An HPLC system equipped with a Diode-Array Detector (DAD) or a UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient elution using an aqueous solvent (A) and an organic solvent (B).[3]

      • Solvent A: Water with 0.1% formic acid.[3]

      • Solvent B: Acetonitrile or methanol.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices.[5]

  • Sample Preparation:

    • Similar extraction procedures as for HPLC-UV.

    • A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[6]

  • Instrumentation:

    • A liquid chromatograph coupled to a tandem mass spectrometer.[7]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.[8]

    • Mobile Phase: A gradient elution with solvents like water and acetonitrile, often with additives like formic acid.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[3]

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to an internal standard against a calibration curve.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required.[2]

  • Sample Preparation and Derivatization:

    • Solvent extraction of this compound.

    • Derivatization to increase volatility, for example, by silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[2]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.[6]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[9]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.[10]

  • Data Analysis:

    • Identification is based on retention time and mass spectrum. Quantification is performed using a calibration curve.[4]

Workflow for Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable results for the same sample, which is crucial for method transfer and data comparison from various sources.[9]

CrossValidationWorkflow cluster_planning Planning Phase cluster_method_dev Method Development & Validation cluster_cross_validation Cross-Validation Phase cluster_outcome Outcome A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Select Potential Methods (e.g., HPLC-UV, LC-MS/MS) A->B C Develop & Optimize Method 1 (e.g., HPLC-UV) B->C E Develop & Optimize Method 2 (e.g., LC-MS/MS) B->E D Validate Method 1 (Linearity, Accuracy, Precision) C->D G Analyze Identical Samples with Both Validated Methods D->G F Validate Method 2 (Linearity, Accuracy, Precision) E->F F->G H Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) G->H I Assess Comparability (Are results equivalent?) H->I J Methods are Cross-Validated (Interchangeable for this compound quantification) I->J Yes K Investigate Discrepancies (Method bias, matrix effects) I->K No

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the selection and cross-validation of analytical methods for the quantification of this compound. The choice of method should be based on the specific requirements of the study, and thorough validation is essential to ensure the generation of reliable and reproducible data.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Juncusol Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Juncusol, a naturally occurring phenanthrene compound. Adherence to these procedures will help maintain a safe laboratory environment and minimize environmental impact, building on our commitment to be your trusted partner in laboratory safety.

This compound, while valuable in research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₂[1]
Molecular Weight 266.33 g/mol [1]
CAS Number 62023-90-9[1]
Toxicity to Fish All fish tested were killed within 36 hours at a 2.0 ppm concentration.[2]
Toxicity to Shrimp 100% mortality in grass shrimp occurred at 20 ppm during a 95-hour exposure.[2]

Experimental Protocols for Safe Disposal

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the following step-by-step procedure is based on the Safety Data Sheet (SDS) and general best practices for hazardous chemical waste disposal[1][3][4][5].

Objective: To safely and compliantly dispose of this compound waste, minimizing risk to personnel and the environment.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate personal protective equipment (PPE): safety goggles with side-shields, protective gloves (chemically resistant), and impervious clothing[1]

  • Clearly labeled hazardous waste container (compatible with the chemical nature of the waste)

  • Hazardous waste tags

  • Fume hood

Procedure:

  • Personnel Protection: Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat[1]. All handling of this compound waste should be conducted within a certified fume hood to avoid inhalation of any dust or aerosols[1].

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container[5]. Do not mix with non-hazardous waste.

    • Liquid Waste: Collect liquid this compound waste (e.g., solutions) in a separate, sealed, and leak-proof hazardous waste container. Ensure the container is chemically compatible with the solvent used. Do not pour this compound solutions down the drain, as it is very toxic to aquatic life[1].

    • Empty Containers: Empty this compound containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3]. After triple rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

  • Container Labeling: Label the hazardous waste container with a completed hazardous waste tag. The label must clearly state "Hazardous Waste" and include the name "this compound" and an indication of its hazards (e.g., "Toxic," "Aquatic Hazard")[4][5].

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container at an approved waste disposal plant[1]. Always follow all prevailing country, federal, state, and local regulations for hazardous waste disposal[1].

  • Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses[1]. Absorb spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and collect the material into a sealed container for disposal as hazardous waste. Ensure adequate ventilation and use full personal protective equipment during cleanup[1].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated materials, solid this compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse label_container Label Container as 'Hazardous Waste - this compound' collect_solid->label_container collect_liquid->label_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup dispose Dispose at Approved Waste Disposal Plant ehs_pickup->dispose

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Juncusol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Juncusol, including operational and disposal plans.

This compound is a dihydrophenanthrene that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While some safety data sheets (SDS) indicate no known OSHA hazards, others suggest it may be harmful if inhaled or absorbed through the skin and may cause skin, eye, and respiratory tract irritation[2]. Therefore, adherence to strict safety protocols is crucial.

Hazard Summary

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[1]
P391: Collect spillage.[1]

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound, it is essential to use appropriate personal protective equipment and follow safe laboratory practices to minimize exposure.

Engineering Controls:

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols[1].

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, a face shield may be appropriate.

  • Skin Protection:

    • Wear a lab coat. For tasks with a higher risk of splashes, consider a chemically resistant apron.

    • Wear protective gloves. The specific glove material should be chosen based on the solvent being used with this compound and the laboratory's standard operating procedures for handling similar compounds. Nitrile gloves are a common choice for general laboratory use.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is likely, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.

Hygiene Measures:

  • Wash hands thoroughly after handling this compound[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

Experimental Protocol: General Handling and Disposal

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage conditions are -20°C for the powder form and -80°C when in solvent[1].

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the fume hood is functioning properly.

  • Weighing: If working with powdered this compound, weigh the required amount in a fume hood to prevent inhalation of dust.

  • Dissolving: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.

  • Use in Experiments: Conduct all experimental procedures involving this compound within a fume hood.

  • Post-Handling: After use, tightly seal the container and return it to the appropriate storage location.

Spill Management:

  • In case of a spill, collect the spillage to prevent its release into the environment[1].

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

Disposal:

  • Dispose of this compound waste and contaminated materials in a designated, approved waste disposal plant[1]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain, as it is very toxic to aquatic life[1].

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Store or Dispose of Unused this compound D->E I Spill Containment & Cleanup D->I If Spill Occurs J First Aid Measures (Skin/Eye Contact, Inhalation, Ingestion) D->J If Exposure Occurs F Decontaminate Work Area E->F G Dispose of Contaminated Waste F->G H Remove PPE G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Juncusol
Reactant of Route 2
Juncusol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.